4-Acetamido-3-chlorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-acetamido-3-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQYFFSHSEVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300394 | |
| Record name | 4-acetamido-3-chlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16761-18-5 | |
| Record name | 16761-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-acetamido-3-chlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-acetamidobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetamido-3-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key chemical intermediate in the synthesis of various bioactive molecules. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its role in the drug discovery workflow.
Core Molecular and Physical Properties
This compound is a substituted aromatic sulfonyl chloride. The presence of the highly reactive sulfonyl chloride group makes it an excellent electrophile for the synthesis of sulfonamides, a critical functional group in many pharmaceuticals.
Quantitative data for the compound and a closely related analogue are summarized in the table below for reference.
| Property | Value | Notes |
| Molecular Weight | 268.12 g/mol | |
| Molecular Formula | C₈H₇Cl₂NO₃S | |
| CAS Number | 16761-18-5 | |
| Melting Point | ~142-146 °C (dec.) | Data for the analogous compound 4-Acetamidobenzenesulfonyl chloride.[1] |
| Boiling Point | ~426.8 °C at 760 mmHg | Data for the analogous compound 4-Acetamidobenzenesulfonyl chloride. |
| Solubility | Insoluble/slightly soluble in water. Soluble in organic solvents such as benzene, chloroform, ether, dichloromethane, acetone, and DMF.[2][3] | Data for the analogous compound 4-Acetamidobenzenesulfonyl chloride.[2][3] |
| Appearance | White to light yellow crystalline powder. | Based on the appearance of the analogous 4-Acetamidobenzenesulfonyl chloride.[1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic aromatic substitution reaction of 2-chloroacetanilide with chlorosulfonic acid. The acetamido group is a strong ortho-, para-director, and since the ortho position is sterically hindered by the chlorine atom, the sulfonation occurs at the para position.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol is adapted from established procedures for the synthesis of analogous acetamidobenzenesulfonyl chlorides.
Materials and Reagents:
-
2-Chloroacetanilide
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Crushed ice and water
-
Round-bottomed flask with a mechanical stirrer
-
Cooling bath
-
Heating mantle
-
Gas absorption trap (for HCl gas)
-
Suction filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer and a gas absorption trap. Place the flask in a cooling bath.
-
Addition of Reagent: Carefully add an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to the flask and cool it to approximately 10-15°C.
-
Addition of Starting Material: While stirring, slowly and portion-wise add 1 molar equivalent of 2-chloroacetanilide to the chlorosulfonic acid. Maintain the temperature below 20°C during the addition to control the exothermic reaction. Significant volumes of hydrogen chloride gas will be evolved.
-
Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of HCl gas ceases, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step should be performed in a fume hood as it decomposes the excess chlorosulfonic acid and generates more HCl.
-
Isolation: The product, this compound, will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Drying and Purification: Press the crude product to remove as much water as possible. For many applications, this crude material is of sufficient purity. If a higher purity is required, the product can be recrystallized from a suitable solvent such as benzene or chloroform.
Application in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of new chemical entities (NCEs). Its primary role is to introduce the 4-acetamido-3-chlorobenzenesulfonyl moiety into a molecule, which can then be further modified, for example, by deacetylation to reveal a primary amine. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for creating libraries of compounds for biological screening.
Caption: Role of the title compound in a typical drug discovery workflow.
Experimental Protocol: General Synthesis of Sulfonamides
This protocol outlines a general procedure for the reaction of this compound with an amine to form a sulfonamide derivative.
Materials and Reagents:
-
This compound
-
A primary or secondary amine (1 molar equivalent)
-
A suitable solvent (e.g., acetonitrile, dichloromethane, or pyridine)
-
A base (e.g., triethylamine or pyridine, 2 molar equivalents)
-
Stirring plate and magnetic stir bar
-
Round-bottomed flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: Dissolve the amine (1 eq.) and the base (2 eq.) in the chosen solvent in a round-bottomed flask with a magnetic stir bar.
-
Addition of Sulfonyl Chloride: To this stirring solution, add this compound (1 eq.) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with a larger volume of an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove the base, water, and brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel to yield the final product. The N-acetyl group can be subsequently hydrolyzed under acidic or basic conditions if the free aniline is desired.
References
An In-depth Technical Guide to 4-Acetamido-3-chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamido-3-chlorobenzenesulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive sulfonyl chloride group and a protected aniline, makes it a valuable intermediate in the synthesis of a variety of sulfonamide-based compounds. Sulfonamides are a well-established class of pharmacophores known to exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 16761-18-5 | [1][2][3] |
| Molecular Formula | C₈H₇Cl₂NO₃S | [1] |
| Molecular Weight | 268.12 g/mol | [1] |
| Appearance | White to pink/pale brown solid | [4] |
| Melting Point | 142-145 °C (decomposes) | [5] |
| Solubility | Soluble in dichloromethane, acetone, ethyl acetate, and dimethylformamide (DMF). Insoluble or slightly soluble in cold water. | [6] |
Synthesis and Reactivity
This compound is typically synthesized via the chlorosulfonation of 2-chloroacetanilide. The acetamido group directs the electrophilic substitution to the para position, and the presence of the chloro substituent influences the reactivity of the aromatic ring.
The sulfonyl chloride group is highly reactive towards nucleophiles, readily undergoing substitution reactions with amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters. This reactivity is central to its utility as a building block in the synthesis of diverse molecular scaffolds.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on established methods for the chlorosulfonation of acetanilides.[7][8][9][10][11]
Materials:
-
2-Chloroacetanilide
-
Chlorosulfonic acid
-
Crushed ice
-
Water
Procedure:
-
In a fume hood, carefully add 2-chloroacetanilide in small portions to an excess of chlorosulfonic acid in a flask, while maintaining a low temperature (0-5 °C) using an ice bath.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for approximately 2 hours, or until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization.[10][12][13][14] The choice of solvent is critical and should be determined empirically. A common approach is to use a solvent system where the compound is soluble at high temperatures and insoluble at low temperatures.
General Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate, or methanol and water).[12]
-
If the solution is colored, treat it with a small amount of activated charcoal and filter it while hot.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, the aromatic protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | The carbon NMR spectrum will display resonances for the carbonyl carbon, the acetyl methyl carbon, and the aromatic carbons. |
| HPLC | Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection.[15][16][17] |
Role in Drug Discovery and Signaling Pathways
While there is no direct evidence of this compound itself acting on specific signaling pathways, its derivatives, particularly sulfonamides, are well-known inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.[4][5][6][18][19] The sulfonyl chloride moiety serves as a reactive handle to synthesize libraries of sulfonamide-containing compounds for screening against various biological targets.
The diagram below illustrates the general inhibitory role of sulfonamide-containing molecules, which can be synthesized from this compound, on key cancer-related signaling pathways.
Caption: General inhibitory role of sulfonamides on key cancer signaling pathways.
The workflow for utilizing this compound in the discovery of new drug candidates is depicted below.
Caption: Workflow for drug discovery using the target compound as a starting material.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for researchers in medicinal chemistry and drug discovery. The established importance of the sulfonamide scaffold in targeting various biological pathways underscores the potential of derivatives of this compound to yield novel therapeutic agents. Further exploration of the chemical space accessible from this intermediate is warranted to uncover new compounds with potent and selective biological activities.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 16761-18-5 [chemicalbook.com]
- 3. This compound | 16761-18-5 [amp.chemicalbook.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 15. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 17. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 4-acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the selective COX-2 inhibitor, Celecoxib. This document details the core chemical transformation, experimental protocols, and quantitative data to support research, development, and scale-up activities.
Synthesis Pathway Overview
The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 3-chloroacetanilide with chlorosulfonic acid. In this reaction, the acetamido group acts as an ortho-, para-director, and due to steric hindrance from the chlorine atom at the 3-position, the chlorosulfonyl group is predominantly introduced at the 4-position of the benzene ring.
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established chemical principles and analogous procedures.
Materials and Equipment:
-
3-Chloroacetanilide
-
Chlorosulfonic acid
-
Ice
-
Water
-
Round-bottom flask equipped with a mechanical stirrer and a gas absorption trap
-
Cooling bath
-
Suction filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a mechanical stirrer, place a molar excess of chlorosulfonic acid. The flask should be situated in a cooling bath to maintain a low temperature.
-
Gradually add 3-chloroacetanilide to the stirred chlorosulfonic acid. The addition rate should be controlled to keep the reaction temperature between 0-10 °C.
-
After the addition is complete, continue stirring the mixture at a controlled temperature for a specified duration to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
The solid product is then collected by suction filtration and washed thoroughly with cold water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific values can vary based on the scale and specific conditions of the reaction.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Chloroacetanilide | 1 molar equivalent | General Stoichiometry |
| Chlorosulfonic Acid | 3-5 molar equivalents | Analogous reactions[1] |
| Reaction Conditions | ||
| Initial Temperature | 0-10 °C | Standard chlorosulfonation procedures |
| Reaction Time | 2-4 hours | Typical for complete conversion |
| Product Information | ||
| Product Yield (Crude) | 75-85% | Estimated based on similar syntheses[1] |
| Melting Point | 143 °C | [2] |
| Molecular Formula | C8H7Cl2NO3S | [2] |
| Molecular Weight | 268.12 g/mol | [2] |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from the preparation of reactants to the final product isolation and purification.
Caption: Logical workflow for the synthesis of the target compound.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
The work-up procedure involving quenching with ice should be performed slowly and with caution.
This technical guide serves as a foundational resource for the synthesis of this compound. For process optimization and scale-up, further investigation into reaction kinetics, impurity profiling, and crystallization conditions is recommended.
References
Technical Guidance: Solubility Profile of 4-Acetamido-3-chlorobenzenesulfonyl Chloride
This technical guide provides a comprehensive overview of the solubility of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility in various solvents and detailing experimental protocols for its determination.
Introduction
This compound, with the CAS number 16761-18-5, is a sulfonyl chloride derivative. Its utility in organic synthesis, particularly in the preparation of sulfonamides and other pharmacologically active molecules, is significantly influenced by its solubility characteristics. Understanding its behavior in different solvent systems is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.
Qualitative Solubility Data
It is reported to be soluble in a range of organic solvents, including:
Conversely, it is characterized as slightly soluble or insoluble in water .[1] The low aqueous solubility is a common feature of many sulfonyl chlorides, which can also undergo hydrolysis in the presence of water.[2] The solubility in organic solvents is likely to be influenced by temperature, with an expectation of increased solubility at higher temperatures.[1]
Experimental Protocols for Solubility Determination
Due to the absence of published quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound. The gravimetric shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Sealable glass vials
-
Micropipettes
-
Syringe filters (chemically compatible with the chosen solvents)
-
Evaporating dish or pre-weighed vials
-
Vortex mixer
-
Centrifuge (optional)
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a sealable glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no solid particles are transferred, the use of a syringe filter is highly recommended.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Gravimetric Analysis: Once the solvent is completely removed, re-weigh the dish or vial containing the solid residue. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental Workflow for Determining the Solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be formally published, its qualitative solubility profile indicates good solubility in common organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. The accompanying workflow visualization provides a clear and logical guide for conducting these experiments. Accurate solubility data is paramount for the successful application of this important chemical intermediate in synthetic and pharmaceutical processes.
References
Spectral Analysis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral characteristics of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for the characterization of this compound. Detailed experimental protocols and visual representations of the analytical workflow and molecular structure are included to support researchers in their synthetic and analytical endeavors.
Molecular Structure and Predicted Spectral Data
This compound (C₈H₇Cl₂NO₃S) is a substituted aromatic compound with a molecular weight of 268.12 g/mol .[1] The spectral data presented below are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.1 | d | ~ 2.0 |
| H-5 | ~ 7.8 | dd | ~ 8.5, 2.0 |
| H-6 | ~ 8.4 | d | ~ 8.5 |
| NH | ~ 10.5 | s | - |
| CH₃ | ~ 2.2 | s | - |
¹³C NMR (Carbon NMR) Data (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 169 |
| C-4 | ~ 138 |
| C-1 | ~ 137 |
| C-3 | ~ 132 |
| C-5 | ~ 129 |
| C-2 | ~ 127 |
| C-6 | ~ 122 |
| CH₃ | ~ 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands (Predicted)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~ 3300 |
| C-H (Aromatic) | Stretching | ~ 3100-3000 |
| C=O (Amide I) | Stretching | ~ 1680 |
| N-H (Amide II) | Bending | ~ 1530 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~ 1380 |
| S=O (Sulfonyl) | Symmetric Stretching | ~ 1180 |
| S-Cl | Stretching | ~ 600-500 |
| C-Cl | Stretching | ~ 800-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 267/269/271 | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| [M-SO₂Cl]⁺ | 168/170 | Loss of the sulfonyl chloride group. |
| [M-Cl]⁺ | 232/234 | Loss of a chlorine atom. |
| [CH₃CO]⁺ | 43 | Acetyl cation. |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of solid organic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak.
IR Spectroscopy (FT-IR)
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[3]
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector measures the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow of the spectral analysis and the molecular structure of the target compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Molecular structure of this compound with atom numbering.
References
An In-depth Technical Guide to the Reactivity Profile of 4-Acetamido-3-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamido-3-chlorobenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is primarily centered around the highly electrophilic sulfonyl chloride moiety, making it a versatile precursor for the synthesis of a wide range of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, principal reactions with nucleophiles, and detailed experimental protocols based on closely related analogues.
Synthesis of this compound
The synthesis of this compound typically proceeds via the chlorosulfonation of 2-chloroacetanilide. While specific literature for this exact transformation is scarce, the procedure is analogous to the well-documented synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide. The reaction involves the treatment of the substituted acetanilide with an excess of chlorosulfonic acid.
Experimental Protocol (Adapted from the synthesis of p-acetamidobenzenesulfonyl chloride)
-
Reaction Setup: In a fume hood, a 500-mL round-bottom flask equipped with a mechanical stirrer and a dropping funnel is charged with chlorosulfonic acid (2.5 molar equivalents). The flask is cooled in an ice-water bath.
-
Addition of Substrate: 2-Chloroacetanilide (1.0 molar equivalent) is added portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 1-2 hours until the evolution of hydrogen chloride gas ceases.
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Note: This is a generalized procedure and may require optimization for the specific substrate.
Core Reactivity Profile
The reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl sulfur atom. The presence of the electron-withdrawing chlorine atom on the benzene ring is expected to slightly enhance the electrophilicity of the sulfonyl chloride group compared to its non-chlorinated counterpart.
Reaction with Amines (Sulfonamide Formation)
The most significant reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
dot
In-Depth Technical Guide: 4-Acetamido-3-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.
Chemical Identity and Synonyms
This compound is a substituted aromatic sulfonyl chloride. Its chemical structure features an acetamido group and a chlorine atom on the benzene ring, making it a versatile building block for further chemical modifications.
Table 1: Synonyms and Identifiers
| Attribute | Value |
| Systematic Name | This compound |
| CAS Number | 16761-18-5[1] |
| Molecular Formula | C₈H₇Cl₂NO₃S[1] |
| Synonyms | 2'-Chloro-4'-(chlorosulphonyl)acetanilide[1], N-[2-Chloro-4-(chlorosulphonyl)acetamide[1], 4-acetamido-3-chlorobenzene-1-sulfonyl chloride, 4-(Acetylamino)-3-chlorobenzenesulfonyl chloride |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and reaction setup.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 268.12 g/mol [1] |
| Appearance | White to off-white solid (inferred from analogous compounds) |
| Melting Point | 143 °C |
| Boiling Point | 447.3±40.0 °C (Predicted) |
| Density | 1.566±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in various organic solvents such as dichloromethane and chloroform; generally insoluble in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorosulfonation of 3-chloroacetanilide. The following is a detailed experimental protocol based on well-established procedures for analogous compounds.
Experimental Protocol: Chlorosulfonation of 3-Chloroacetanilide
Objective: To synthesize this compound from 3-chloroacetanilide.
Materials and Reagents:
-
3-Chloroacetanilide
-
Chlorosulfonic acid (freshly distilled for best results)[2]
-
Crushed ice
-
Distilled water
-
Dry benzene (for recrystallization)
-
500 mL round-bottomed flask with a mechanical stirrer
-
Cooling bath
-
Heating mantle
-
Gas absorption trap or fume hood
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[2] The flask should be situated in a cooling bath.
-
Addition of Reactant: Cool the chlorosulfonic acid to approximately 12-15 °C using running water.[2] Gradually add 0.5 moles of 3-chloroacetanilide to the cooled chlorosulfonic acid over a period of about 15 minutes, ensuring the temperature is maintained at approximately 15 °C.[2] This reaction evolves significant amounts of hydrogen chloride gas and should be performed in a well-ventilated fume hood or with a gas absorption trap.[2]
-
Reaction Completion: After the addition of 3-chloroacetanilide is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion.[2] The completion of the reaction can be visually monitored by the cessation of hydrogen chloride evolution, indicated by the disappearance of tiny bubbles in the mixture.[2]
-
Work-up: Pour the resulting syrupy liquid slowly and with constant stirring into a beaker containing 1 kg of crushed ice and a minimal amount of water to facilitate stirring.[2] This step should also be conducted in a fume hood due to the vigorous reaction of excess chlorosulfonic acid with water.
-
Isolation of Crude Product: The solid this compound will precipitate out of the solution. Collect the solid product by suction filtration using a Büchner funnel.[2] Wash the collected solid with cold water to remove any remaining acid.[2]
-
Purification (Optional): For a purer product, the crude material can be dried and then recrystallized from dry benzene. The sulfonyl chloride is sparingly soluble in hot benzene.[2]
Expected Yield: The yield of the crude product is typically in the range of 77-81% based on the starting acetanilide derivative.[2]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Its primary application lies in its use as a building block for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.
The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of sulfonamides. The acetamido group can be hydrolyzed to the corresponding aniline, providing another point for chemical modification. The chlorine atom on the benzene ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Logical Workflow: Synthesis of Sulfonamides
The general workflow for the utilization of this compound in the synthesis of sulfonamides is depicted below. This process is a cornerstone of many medicinal chemistry campaigns aimed at developing new therapeutic agents.
Caption: Synthetic workflow of this compound and its use.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and reacts with water, releasing hydrochloric acid. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough safety assessment before use. use.
References
The Pivotal Role of 4-Acetamido-3-chlorobenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development
Introduction
4-Acetamido-3-chlorobenzenesulfonyl chloride, a key organic intermediate, has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive sulfonyl chloride group, an acetamido moiety, and a chlorinated phenyl ring, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core medicinal chemistry applications of this compound, with a particular focus on its utility in the development of enzyme inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, key reactions, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Chemical Properties and Synthesis
This compound, with the CAS number 16761-18-5 and molecular formula C₈H₇Cl₂NO₃S, is a white to off-white solid.[1] The presence of the electron-withdrawing chlorine atom on the benzene ring and the sulfonyl chloride functional group makes it a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives.
The synthesis of this compound typically involves the chlorosulfonation of 2-chloroacetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The acetamido group directs the substitution to the para position, and the reaction conditions are controlled to achieve the desired product.
Medicinal Chemistry Applications
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of sulfonamide-containing compounds. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents.
Carbonic Anhydrase Inhibitors
A significant area of application for derivatives of this compound is in the development of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several isoforms of carbonic anhydrase are involved in various physiological and pathological processes, making them attractive drug targets.
In particular, the tumor-associated isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3] Sulfonamides derived from this compound have shown potent and selective inhibition of these isoforms.
Quantitative Data on Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of representative sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | R-Group on Sulfonamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| AZA (Acetazolamide) | (Standard) | 250 | 12 | 25 | 5.8 | [3] |
| 1 | Unsubstituted Phenyl | 41.2 | 4.3 | 73.9 | 0.68 | [3] |
| 2 | 4-Fluorophenyl | 82.3 | 14.4 | 25.1 | 0.72 | [3] |
| 3 | 4-Chlorophenyl | 40.2 | 3.5 | 23.1 | 0.63 | [3] |
| 4 | 4-Bromophenyl | 48.9 | 3.9 | 30.4 | 0.79 | [3] |
| 5 | 4-Methylphenyl | 47.7 | 6.1 | 24.0 | 0.65 | [3] |
| 6 | 4-Nitrophenyl | 49.3 | 6.0 | 20.5 | 0.79 | [3] |
| 7 | 4-Chloro-3-nitrophenyl | 52.5 | 71.8 | 38.7 | 0.59 | [3] |
| 8 | 4-Methoxyphenyl | 47.0 | 3.8 | 80.4 | 0.66 | [3] |
| 9 | 4-Acetamidophenyl | 41.3 | 3.6 | 81.3 | 0.71 | [3] |
Note: The data presented is for sulfonamides derived from various benzenesulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride, to illustrate the structure-activity relationships.
Antimicrobial Agents
The sulfonamide motif is historically significant in the development of antibacterial drugs. Derivatives of this compound have been investigated for their potential as antimicrobial agents. These compounds often act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative sulfonamide derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative A | Staphylococcus aureus | 32 | [4] |
| Sulfonamide Derivative B | Staphylococcus aureus | 64 | [4] |
| Sulfonamide Derivative C | Escherichia coli | 7.81 | [5] |
| Sulfonamide Derivative D | Klebsiella pneumoniae | 62.5 | [5] |
Note: The data is from studies on various sulfonamide derivatives to demonstrate their potential antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The biological effects of compounds derived from this compound are primarily mediated through the inhibition of specific enzymes, which in turn modulates key cellular signaling pathways.
Carbonic Anhydrase IX and Tumor Hypoxia Signaling
In the hypoxic tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of various genes, including Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane enzyme, plays a crucial role in regulating intra- and extracellular pH, which is vital for cancer cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and reduced tumor cell viability.
Caption: Hypoxia-induced CA IX signaling pathway and its inhibition.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 equivalents) in the anhydrous solvent.
-
Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: General workflow for the synthesis of sulfonamides.
Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor compound.
-
Incubate the plate at a specific temperature (e.g., 25 °C or 37 °C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (4-nitrophenyl acetate).
-
Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the absorbance at 400 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
Conclusion
This compound stands as a testament to the power of versatile chemical scaffolds in modern drug discovery. Its straightforward reactivity and the inherent biological significance of the resulting sulfonamide derivatives make it a highly valuable tool for medicinal chemists. The ability to readily synthesize a wide range of compounds targeting critical enzymes like carbonic anhydrases, with demonstrable efficacy in disease-relevant models, underscores its continued importance. Future research will likely expand the repertoire of bioactive molecules derived from this core structure, potentially leading to the development of novel therapeutics for a variety of diseases, from cancer to infectious diseases. The detailed protocols and data presented in this guide aim to facilitate such endeavors and inspire further innovation in the application of this pivotal chemical intermediate.
References
- 1. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 2. prepchem.com [prepchem.com]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Sulfonamides Using 4-Acetamido-3-chlorobenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives utilizing 4-Acetamido-3-chlorobenzenesulfonyl chloride as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis, purification, and characterization of new chemical entities for potential therapeutic applications.
Introduction
The sulfonamide functional group is a cornerstone in drug design and development. The synthesis of diverse sulfonamide libraries is a common strategy in the search for new therapeutic agents. This compound is a versatile building block for creating novel sulfonamides. The presence of the acetamido group provides a handle for further structural modification, while the chloro substituent can influence the physicochemical properties and biological activity of the final compounds. This document details the synthetic route to a series of novel N-substituted 4-acetamido-3-chlorobenzenesulfonamides and provides protocols for their characterization.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Reaction:
This compound + R₁R₂NH → 4-Acetamido-3-chloro-N-(R₁,R₂)-benzenesulfonamide + HCl
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-acetamido-3-chlorobenzenesulfonamides
This protocol describes the synthesis of a series of N-aryl substituted sulfonamides from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-methylaniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add anhydrous pyridine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of this compound dropwise to the aniline solution over a period of 10-15 minutes with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Characterization of Synthesized Sulfonamides
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point (M.P.): Determined using a melting point apparatus.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra to confirm the structure of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Data Presentation
The following tables summarize the synthesized novel sulfonamides and their characterization data.
Table 1: Synthesis of Novel N-Aryl-4-acetamido-3-chlorobenzenesulfonamides
| Compound ID | R (Substituent on Aniline) | Yield (%) | M.P. (°C) |
| 1a | H | 85 | 165-167 |
| 1b | 4-CH₃ | 88 | 178-180 |
| 1c | 4-OCH₃ | 82 | 159-161 |
| 1d | 4-Cl | 91 | 185-187 |
Table 2: Spectroscopic Data for Synthesized Sulfonamides
| Compound ID | IR (cm⁻¹) ν | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1a | 3350 (N-H), 1680 (C=O), 1340, 1160 (SO₂) | 2.21 (s, 3H), 7.15-7.35 (m, 5H), 7.70 (d, 1H), 8.05 (d, 1H), 8.30 (s, 1H), 9.80 (s, 1H), 10.20 (s, 1H) | 24.5, 120.1, 121.5, 124.0, 128.9, 129.5, 131.0, 137.5, 138.0, 140.2, 168.9 | [M+H]⁺ 355.0 |
| 1b | 3345 (N-H), 1682 (C=O), 1345, 1165 (SO₂) | 2.20 (s, 3H), 2.30 (s, 3H), 7.10 (d, 2H), 7.20 (d, 2H), 7.68 (d, 1H), 8.03 (d, 1H), 8.28 (s, 1H), 9.75 (s, 1H), 10.15 (s, 1H) | 21.0, 24.5, 120.2, 121.6, 129.8, 131.1, 134.8, 135.0, 137.8, 140.0, 168.8 | [M+H]⁺ 369.1 |
| 1c | 3348 (N-H), 1678 (C=O), 1342, 1162 (SO₂) | 2.22 (s, 3H), 3.78 (s, 3H), 6.90 (d, 2H), 7.15 (d, 2H), 7.65 (d, 1H), 8.00 (d, 1H), 8.25 (s, 1H), 9.70 (s, 1H), 10.10 (s, 1H) | 24.5, 55.8, 114.5, 120.3, 121.7, 125.5, 130.5, 131.2, 137.6, 140.1, 159.0, 168.7 | [M+H]⁺ 385.1 |
| 1d | 3352 (N-H), 1685 (C=O), 1338, 1158 (SO₂) | 2.23 (s, 3H), 7.25 (d, 2H), 7.40 (d, 2H), 7.72 (d, 1H), 8.08 (d, 1H), 8.32 (s, 1H), 9.85 (s, 1H), 10.25 (s, 1H) | 24.6, 120.0, 121.4, 125.0, 129.2, 131.3, 132.5, 136.5, 137.9, 140.3, 169.0 | [M+H]⁺ 389.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of novel sulfonamides.
Caption: General workflow for the synthesis of novel sulfonamides.
Proposed Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting DHPS, sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion
The protocols and data presented herein provide a framework for the synthesis and characterization of novel sulfonamides derived from this compound. These compounds represent a promising starting point for the development of new therapeutic agents, particularly in the area of antimicrobial research. Further investigation into the biological activities of these novel sulfonamides is warranted.
Application Notes and Protocols: Synthesis of N-Substituted 4-Acetamido-3-chlorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry and drug development. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the reaction of 4-acetamido-3-chlorobenzenesulfonyl chloride with various primary amines to generate a library of N-substituted 4-acetamido-3-chlorobenzenesulfonamides. The presence of the acetamido group and the chlorine atom on the benzene ring offers opportunities for further functionalization and modulation of the physicochemical and biological properties of the final compounds.
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Data Presentation: Reaction of 4-Acetamidobenzenesulfonyl Chloride with Primary Amines
While specific data for the reaction of this compound is not widely available in the public domain, the following table summarizes typical reaction conditions and yields for the closely related and structurally similar 4-acetamidobenzenesulfonyl chloride with a variety of primary amines. These values can serve as a valuable starting point for optimizing the reaction with the chlorinated analog.
| Entry | Primary Amine | Base | Solvent | Reaction Conditions | Yield (%) |
| 1 | Benzylamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 85 |
| 2 | Pyridin-3-ylmethanamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 74 |
| 3 | (Tetrahydrofuran-2-yl)methanamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 79 |
| 4 | Cyclohexanamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 70 |
| 5 | Phenethylamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 85 |
| 6 | 3,4-Dimethoxyphenethylamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 86 |
| 7 | 2-(Pyridin-2-yl)ethan-1-amine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 78 |
| 8 | 2-Aminothiazole | Potassium Carbonate | Acetonitrile | Reflux, 20 min | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 4-Acetamido-3-chlorobenzenesulfonamides
This protocol is a general guideline for the reaction of this compound with a primary amine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Base (e.g., pyridine, triethylamine, potassium carbonate, sodium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 equivalent) portion-wise at room temperature. If the reaction is exothermic, the addition can be performed in an ice bath.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with water.
-
If no precipitate forms, pour the reaction mixture into crushed ice/water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with 1M HCl (to remove excess amine and base if pyridine or triethylamine was used), followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure N-substituted 4-acetamido-3-chlorobenzenesulfonamide.
Protocol 2: Synthesis of the Starting Material - 4-Acetamidobenzenesulfonyl Chloride
This protocol describes the synthesis of the parent (non-chlorinated) sulfonyl chloride, which is a common precursor. The chlorination at the 3-position would be a subsequent step or achieved by starting with 2-chloroacetanilide.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Round-bottom flask
-
Mechanical stirrer
-
Cooling bath
-
Heating mantle or water bath
-
Apparatus for gas absorption or a well-ventilated fume hood
-
Crushed ice
Procedure:
-
In a 500-mL round-bottom flask fitted with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]
-
Cool the flask in a cooling bath to approximately 12–15 °C.[1]
-
Gradually add 67.5 g (0.5 mole) of acetanilide to the chlorosulfonic acid over about fifteen minutes, maintaining the temperature around 15 °C. A large volume of hydrogen chloride gas is evolved, so the reaction must be conducted in a well-ventilated fume hood or with a gas absorption trap.[1]
-
After the addition is complete, heat the mixture to 60 °C for two hours to complete the reaction. The reaction is complete when the evolution of hydrogen chloride gas ceases.[1]
-
Carefully and slowly pour the resulting syrupy liquid into 1 kg of crushed ice with stirring. This step should also be performed in a fume hood.[1]
-
Collect the solid sulfonyl chloride that separates by suction filtration and wash it with cold water.[1]
-
The crude p-acetamidobenzenesulfonyl chloride can be dried and used directly for the next step.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 4-acetamido-3-chlorobenzenesulfonamides.
Caption: Logical relationship of reactants and steps in the sulfonamide synthesis.
References
The Versatile Building Block: 4-Acetamido-3-chlorobenzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Introduction
4-Acetamido-3-chlorobenzenesulfonyl chloride is a valuable bifunctional building block in organic synthesis, particularly in the construction of diverse sulfonamide libraries for drug discovery and development. Its structure incorporates a reactive sulfonyl chloride group, a protected aniline (acetamido), and a chloro substituent on the aromatic ring. This unique combination of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The sulfonamide moiety is a key pharmacophore in a multitude of clinically used drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs. The presence of the chloro and acetamido groups on the benzene ring provides opportunities for further structural diversification to modulate the physicochemical properties and biological activity of the final compounds.
Applications in Organic Synthesis
The primary application of this compound lies in its reaction with primary and secondary amines to form N-substituted sulfonamides. This reaction is a robust and well-established transformation in organic chemistry.
Synthesis of Sulfonamides:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction and to facilitate the forward reaction.
The general workflow for the synthesis and screening of novel sulfonamide derivatives is depicted below:
Caption: Synthetic workflow for sulfonamide derivatives.
This straightforward synthetic route allows for the creation of a large number of diverse sulfonamide derivatives by simply varying the amine coupling partner. This diversity is crucial in medicinal chemistry for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications of Derivatives:
While specific applications of this compound are not extensively documented in publicly available literature, its derivatives have the potential to be explored as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group in carbonic anhydrase inhibitors, which are used as diuretics and for the treatment of glaucoma.
-
Antibacterial Agents: Sulfa drugs, a class of antibacterial agents, are based on the p-aminobenzenesulfonamide scaffold. Derivatives of this compound could be investigated for their antibacterial properties.
-
Anti-inflammatory Agents: Selective COX-2 inhibitors, such as celecoxib, contain a sulfonamide group. Analogues could be synthesized using this building block.
-
Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor or acceptor and is found in some kinase inhibitors.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-4-acetamido-3-chlorobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution from step 1, add anhydrous pyridine or triethylamine (2.0-3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The logical flow of the experimental procedure is outlined in the following diagram:
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation
The following table presents representative, hypothetical data for the synthesis of various sulfonamides from this compound and different amines, based on typical yields for such reactions.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4-acetamido-3-chlorobenzenesulfonamide | 18 | 85 |
| 2 | Benzylamine | N-benzyl-4-acetamido-3-chlorobenzenesulfonamide | 16 | 92 |
| 3 | Morpholine | 4-(4-Acetamido-3-chlorophenylsulfonyl)morpholine | 12 | 88 |
| 4 | Piperidine | 1-(4-Acetamido-3-chlorophenylsulfonyl)piperidine | 12 | 90 |
| 5 | Glycine methyl ester | Methyl 2-(4-acetamido-3-chlorophenylsulfonamido)acetate | 24 | 78 |
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of diverse sulfonamide libraries. The straightforward and high-yielding nature of its reaction with amines makes it an ideal starting material for medicinal chemistry programs aimed at the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this versatile compound.
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Acetamido-3-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, and enzyme inhibition properties.[1][2][3] This document provides detailed experimental protocols for the synthesis of N-substituted sulfonamides starting from 4-Acetamido-3-chlorobenzenesulfonyl chloride. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for the generation of compound libraries for drug discovery and development programs.
The synthesis involves the reaction of this compound with a variety of primary and secondary amines. This reaction proceeds via a nucleophilic substitution at the sulfonyl group, where the amine displaces the chloride to form the sulfonamide bond.[4] The acetamido group on the benzene ring can be retained or subsequently hydrolyzed to yield the corresponding 4-amino-3-chloro-N-substituted benzenesulfonamides, further diversifying the potential products.
Experimental Protocols
This section details the procedures for the synthesis of N-substituted 4-acetamido-3-chlorobenzenesulfonamides. Two representative protocols are provided: one for reaction with aromatic amines (Protocol 1) and another for reaction with aliphatic amines (Protocol 2).
Protocol 1: Synthesis of N-Aryl-4-acetamido-3-chlorobenzenesulfonamides
This protocol describes the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane. To this solution, add anhydrous pyridine (1.2 eq.).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-acetamido-3-chlorobenzenesulfonamide.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and determine the melting point.
Protocol 2: Synthesis of N-Alkyl-4-acetamido-3-chlorobenzenesulfonamides
This protocol outlines the reaction of this compound with an aliphatic amine.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, propylamine)
-
Triethylamine (TEA) or Pyridine (anhydrous)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the aliphatic amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous THF or DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in the same solvent dropwise with stirring.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure N-alkyl-4-acetamido-3-chlorobenzenesulfonamide.
-
Characterization: Analyze the final product using spectroscopic techniques and determine its melting point.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for a selection of synthesized sulfonamides. (Note: The following data is representative and may vary based on specific experimental conditions).
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | 4-Acetamido-3-chloro-N-phenylbenzenesulfonamide | 18 | 85 | 168-170 |
| 2 | 4-Chloroaniline | 4-Acetamido-3-chloro-N-(4-chlorophenyl)benzenesulfonamide | 20 | 82 | 185-187 |
| 3 | Benzylamine | 4-Acetamido-N-benzyl-3-chlorobenzenesulfonamide | 12 | 90 | 145-147 |
| 4 | Cyclohexylamine | 4-Acetamido-3-chloro-N-cyclohexylbenzenesulfonamide | 15 | 88 | 176-178 |
| Entry | Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | 4-Acetamido-3-chloro-N-phenylbenzenesulfonamide | 10.3 (s, 1H), 8.2 (s, 1H), 7.8-7.1 (m, 8H), 2.2 (s, 3H) | 168.5, 140.1, 137.8, 135.2, 130.5, 129.3, 128.8, 125.4, 121.7, 120.9, 24.8 |
| 2 | 4-Acetamido-3-chloro-N-(4-chlorophenyl)benzenesulfonamide | 10.5 (s, 1H), 8.3 (s, 1H), 7.9-7.2 (m, 7H), 2.2 (s, 3H) | 168.6, 139.8, 136.5, 135.4, 132.7, 130.8, 129.6, 128.9, 123.1, 121.2, 24.9 |
| 3 | 4-Acetamido-N-benzyl-3-chlorobenzenesulfonamide | 9.8 (s, 1H), 8.5 (t, 1H), 8.1 (d, 1H), 7.7 (dd, 1H), 7.4-7.2 (m, 6H), 4.3 (d, 2H), 2.2 (s, 3H) | 168.4, 139.5, 137.2, 135.0, 130.2, 128.7, 128.5, 127.8, 121.5, 120.8, 47.2, 24.7 |
| 4 | 4-Acetamido-3-chloro-N-cyclohexylbenzenesulfonamide | 9.7 (s, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (dd, 1H), 5.1 (d, 1H), 3.4 (m, 1H), 2.2 (s, 3H), 1.8-1.1 (m, 10H) | 168.3, 139.2, 136.8, 134.9, 130.0, 121.3, 120.6, 53.5, 33.1, 25.2, 24.6, 24.5 |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of N-substituted 4-acetamido-3-chlorobenzenesulfonamides is depicted below.
Caption: General workflow for sulfonamide synthesis.
Biological Context: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamides are well-established antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic. Humans are unaffected as they obtain folic acid from their diet.
Caption: Inhibition of bacterial folic acid synthesis.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Acetamido-3-chlorobenzenesulfonyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamido-3-chlorobenzenesulfonyl chloride is a versatile chemical intermediate playing a significant role in the synthesis of a variety of biologically active sulfonamide derivatives. Its unique structural features, including a reactive sulfonyl chloride group, an acetamido moiety, and a chloro substituent on the benzene ring, provide a scaffold for the development of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel drug candidates, with a focus on its application in developing carbonic anhydrase inhibitors and antibacterial agents.
Chemical Properties
| Property | Value |
| CAS Number | 16761-18-5 |
| Molecular Formula | C₈H₇Cl₂NO₃S |
| Molecular Weight | 268.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Synonyms | 2-Chloro-4-(chlorosulfonyl)acetanilide, N-[2-Chloro-4-(chlorosulfonyl)phenyl]acetamide |
Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a building block for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Sulfonamides are the mainstay of carbonic anhydrase inhibitors.
Derivatives of this compound can be synthesized to target specific CA isoforms. The acetamido and chloro groups can be modified to optimize binding affinity and selectivity.
While specific data for derivatives of this compound is not extensively available in the public domain, the following table presents inhibition constants (Ki) for analogous sulfonamides against various human carbonic anhydrase (hCA) isoforms, illustrating the potential of this class of compounds.
| Compound (Analogous Structure) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.8 |
| 4-Acetamidophenyl-sulfonamide derivative | 41.3 | 3.6 | 81.3 | 0.71 |
| 4-Chlorophenyl-sulfonamide derivative | 40.2 | 3.5 | 23.1 | 0.63 |
Data is illustrative and based on structurally related compounds to demonstrate the potential inhibitory activity.[1]
Antibacterial Agents
The sulfonamide scaffold is a well-established antibacterial pharmacophore. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural modifications enabled by this compound allow for the development of new antibacterial agents to combat drug-resistant strains.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfonamide derivatives against common bacterial strains, indicating their potential as antibacterial agents.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Amino acid-sulfonamide conjugate 1 | >100 | 50 |
| Amino acid-sulfonamide conjugate 2 | >100 | >100 |
| Chromene-sulfonamide hybrid 1 | 62.5 | 125 |
| Chromene-sulfonamide hybrid 2 | 125 | 250 |
| Ciprofloxacin (Control) | 0.25 | 0.125 |
Data is illustrative and based on studies of derivatives from similar sulfonamide scaffolds.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Sulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., amino acid ester, heterocyclic amine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Protocol 2: Evaluation of Antibacterial Activity (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized sulfonamide derivatives against bacterial strains.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Inhibition of Carbonic Anhydrase by sulfonamide derivatives.
References
Application Notes and Protocols for the Derivatization of 4-Acetamido-3-chlorobenzenesulfonyl Chloride for Biological Screening
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-acetamido-3-chlorobenzenesulfonyl chloride to generate a library of novel sulfonamide compounds for biological screening. Sulfonamides are a prominent class of compounds with a wide range of therapeutic applications, including antibacterial, and as inhibitors of various enzymes. A primary target for sulfonamide-based drugs is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] Inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[2][3][4]
The this compound scaffold provides a versatile starting point for the synthesis of diverse sulfonamide libraries. The presence of the acetamido and chloro groups can influence the physicochemical properties and binding interactions of the resulting derivatives with their biological targets. This document outlines a detailed protocol for the parallel synthesis of a small library of N-substituted 4-acetamido-3-chlorobenzenesulfonamides and presents representative biological data for their inhibitory activity against key human carbonic anhydrase isoforms.
Data Presentation: Inhibitory Activity of 4-Acetamido-3-chloro-N-substituted-benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki, in nM) of a representative set of synthesized derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic isoforms), and hCA IX, hCA XII (transmembrane, tumor-associated isoforms). Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included for comparison.
| Compound ID | R-Group (Amine) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| ACBC-01 | Benzylamine | 850 | 75 | 25 | 8.5 |
| ACBC-02 | 4-Fluorobenzylamine | 780 | 60 | 20 | 7.2 |
| ACBC-03 | 4-Methoxybenzylamine | 920 | 88 | 35 | 10.1 |
| ACBC-04 | Aniline | 1200 | 150 | 45 | 15.3 |
| ACBC-05 | 4-Fluoroaniline | 1150 | 135 | 40 | 12.8 |
| ACBC-06 | 4-Methoxyaniline | 1300 | 165 | 55 | 18.2 |
| ACBC-07 | Morpholine | 2500 | 350 | 150 | 50.6 |
| ACBC-08 | Piperidine | 2800 | 410 | 180 | 65.1 |
| Acetazolamide | (Reference) | 250 | 12 | 25 | 5.7 |
Note: The data presented are representative values compiled and extrapolated from studies on structurally related sulfonamide inhibitors of carbonic anhydrases. Actual values may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of a Library of N-Substituted 4-Acetamido-3-chlorobenzenesulfonamides
This protocol describes a general method for the parallel synthesis of a library of sulfonamide derivatives from this compound and a selection of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, aniline, morpholine derivatives)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
Reaction vials or a parallel synthesizer plate
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Amine Solution Preparation: In an array of reaction vials, dissolve each amine (1.2 equivalents) in anhydrous DCM (0.5 M).
-
Base Addition: To each vial, add anhydrous pyridine (2.0 equivalents) and stir the solutions at room temperature for 10 minutes.
-
Sulfonyl Chloride Addition: Prepare a stock solution of this compound (1.0 equivalent) in anhydrous DCM (1.0 M). Add the required volume of the sulfonyl chloride stock solution to each reaction vial containing the amine and pyridine.
-
Reaction: Stir the reaction mixtures at room temperature. Monitor the progress of the reactions by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 4-12 hours).
-
Work-up:
-
Quench each reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-acetamido-3-chlorobenzenesulfonamides.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-substituted 4-acetamido-3-chlorobenzenesulfonamides.
Carbonic Anhydrase Inhibition Signaling Pathway
Caption: Inhibition of tumor-associated Carbonic Anhydrase IX by a sulfonamide derivative.
References
- 1. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Acetamido-3-chlorobenzenesulfonyl chloride with Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-4-acetamido-3-chlorobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. The core reaction involves the nucleophilic substitution of the sulfonyl chloride group in 4-acetamido-3-chlorobenzenesulfonyl chloride with various substituted anilines.
Introduction
The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and carbonic anhydrase inhibitory activities.[1][2] The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides.[1]
This document focuses on the reaction of this compound with anilines. The acetamido group serves as a protecting group for the amino functionality, preventing its reaction with the highly reactive chlorosulfonic acid during the preparation of the sulfonyl chloride.[3] The resulting N-aryl-4-acetamido-3-chlorobenzenesulfonamides can be further deprotected to yield the corresponding primary amines, which are often the biologically active species. These compounds are of particular interest as inhibitors of carbonic anhydrases, especially isoforms like carbonic anhydrase IX (CAIX) which are implicated in cancer progression.[4][5]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-aryl-4-acetamidobenzenesulfonamides from 4-acetamidobenzenesulfonyl chloride and various substituted anilines. The data has been compiled from various sources and adapted for this specific reaction, providing a comparative overview of expected yields and reaction conditions.
| Entry | Aniline Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | RT | 4 | 85 |
| 2 | p-Toluidine | Triethylamine (TEA) | Tetrahydrofuran (THF) | RT | 6 | 88 |
| 3 | p-Anisidine | Sodium Carbonate | Dichloromethane (DCM) | RT | 5 | 92 |
| 4 | p-Chloroaniline | Pyridine | Dichloromethane (DCM) | RT | 6 | 82 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the key starting material, this compound, from acetanilide.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
-
Water (deionized)
-
Round-bottom flask (500 mL) with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add chlorosulfonic acid (5.0 eq).
-
Slowly add acetanilide (1.0 eq) in small portions to the stirred chlorosulfonic acid over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain for 2 hours. The reaction mixture will become a clear, viscous solution.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker with constant stirring.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
Characterization (for the analogous p-acetamidobenzenesulfonyl chloride):
-
Melting Point: 149 °C[6]
-
IR (KBr, cm⁻¹): 3350 (N-H), 1680 (C=O), 1370, 1170 (SO₂)[7]
-
¹H NMR (DMSO-d₆, δ ppm): 10.4 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 2.1 (s, 3H, CH₃)
Protocol 2: General Procedure for the Synthesis of N-Aryl-4-acetamido-3-chlorobenzenesulfonamides
This protocol provides a general method for the reaction of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline)
-
Pyridine (or other suitable base like triethylamine or sodium carbonate)
-
Dichloromethane (DCM) (or other suitable solvent like THF or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in DCM in a round-bottom flask, add pyridine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired N-aryl-4-acetamido-3-chlorobenzenesulfonamide.
Characterization (for the analogous N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide):
-
¹H NMR (CDCl₃, δ ppm): 7.75 (d, 2H), 7.55 (d, 2H), 7.10 (d, 2H), 6.80 (d, 2H), 3.80 (s, 3H), 2.20 (s, 3H).
-
¹³C NMR (CDCl₃, δ ppm): 168.5, 157.0, 142.0, 136.0, 129.0, 128.0, 120.0, 114.5, 55.5, 24.5.
-
Mass Spec (m/z): Calculated for C₁₅H₁₆N₂O₄S.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-aryl-4-acetamido-3-chlorobenzenesulfonamides.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of N-aryl-4-acetamido-3-chlorobenzenesulfonamides.
Carbonic Anhydrase IX (CAIX) Signaling Pathway in Cancer
The sulfonamides synthesized through this reaction are potent inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many types of cancer. CAIX plays a crucial role in tumor progression by regulating pH in the tumor microenvironment.
Caption: The signaling pathway of Carbonic Anhydrase IX (CAIX) in cancer cells under hypoxic conditions.
References
- 1. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Hydroxy-3-methoxybenzyl)acetamide | C10H13NO3 | CID 606880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR [m.chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 4-Acetamido-3-chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of carbonic anhydrase (CA) inhibitors derived from 4-acetamido-3-chlorobenzenesulfonyl chloride. This document outlines detailed synthetic protocols, presents quantitative inhibitory data against various CA isoforms, and includes visualizations of the experimental workflow and the general mechanism of carbonic anhydrase inhibition.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in regulating pH and facilitating the transport of carbon dioxide in biological systems.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of specific carbonic anhydrase isoforms has been a successful strategy in the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer.[2] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[2]
The use of substituted benzenesulfonyl chlorides, such as this compound, allows for the synthesis of a diverse library of sulfonamide-based inhibitors with varying potencies and selectivities for different CA isoforms.
Synthesis of Carbonic Anhydrase Inhibitors
The general synthetic approach involves the reaction of this compound with a suitable amine-containing nucleophile to form the corresponding sulfonamide. A representative synthesis of a sulfonyl semicarbazide derivative is detailed below, adapted from a similar synthesis of a 4-acetamido-phenyl derivative.[3]
Experimental Protocol: Synthesis of a 4-Acetamido-3-chloro-benzenesulfonyl Semicarbazide
This protocol describes a two-step synthesis starting from a generic semicarbazide intermediate, which is then reacted with this compound.
Step 1: Preparation of the Semicarbazide Intermediate (if not commercially available)
A common route to a semicarbazide intermediate involves the reaction of a corresponding urea derivative with hydrazine hydrate.[3]
Step 2: Reaction of Semicarbazide with this compound
-
Dissolution: Dissolve the semicarbazide intermediate (1.0 equivalent) in a suitable anhydrous solvent such as pyridine at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water or ice. The crude product may precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 4-acetamido-3-chloro-benzenesulfonyl semicarbazide.[3]
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation of Inhibitory Activity
The inhibitory potency of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isoforms (e.g., hCA I, II, IX, XII) and the synthesized inhibitors in an appropriate buffer (e.g., HEPES-Tris).
-
Assay Buffer: Use a pH indicator dye (e.g., phenol red) in the assay buffer to monitor the pH change resulting from the catalyzed CO₂ hydration.
-
Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates of reaction are determined in the presence and absence of varying concentrations of the inhibitor.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.
Quantitative Inhibitory Data
The following table summarizes the in vitro carbonic anhydrase inhibition data for a compound structurally related to those synthesized from this compound. Compound 13, a sulfonyl semicarbazide incorporating a 4-acetamido-phenyl moiety, demonstrates the potential inhibitory profile of this class of compounds against four key human carbonic anhydrase isoforms.[3] Acetazolamide (AZA) is included as a standard inhibitor for comparison.[3]
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 13 | 4-NHCOCH₃ | 41.3 | 3.6 | 81.3 | 0.71 |
| AZA | - | 250 | 12 | 25 | 5.8 |
| Data sourced from Pichake et al., 2014.[3] |
This data indicates that the 4-acetamido substituted compound is a potent inhibitor of hCA II and hCA XII, with significantly higher potency for hCA XII compared to the standard drug acetazolamide.[3] It shows moderate inhibition of hCA I and hCA IX.[3]
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of carbonic anhydrase inhibitors.
Caption: Synthetic and evaluation workflow for carbonic anhydrase inhibitors.
General Signaling Pathway of Carbonic Anhydrase Inhibition
The diagram below illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 4-Acetamido-3-chlorobenzenesulfonyl Chloride Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 4-acetamido-3-chlorobenzenesulfonyl chloride. The selection of an appropriate protecting group for the amino functionality is critical to prevent unwanted side reactions and ensure high yields of the desired products. This guide focuses on the comparison and application of Acetyl, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, protecting groups are essential tools to temporarily mask reactive functional groups. For 4-amino-3-chlorobenzenesulfonyl chloride, the amino group is highly reactive and can interfere with reactions targeting the sulfonyl chloride moiety. The use of a protecting group deactivates the amino group, allowing for selective reactions to occur elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable in high yield without affecting other functional groups.
The acetamido group in this compound serves as a built-in protecting group for the amine. While effective, alternative protecting groups like Boc and Fmoc offer different lability profiles, which can be advantageous in multi-step syntheses requiring orthogonal deprotection strategies.
Comparative Analysis of Protecting Groups
The choice of protecting group significantly impacts the overall efficiency of a synthetic route. Below is a summary of quantitative data for Acetyl, Boc, and Fmoc protection and deprotection strategies related to the 4-amino-3-chlorobenzenesulfonyl scaffold.
| Protecting Group | Protection Reagent(s) | Typical Protection Yield | Deprotection Reagent(s) | Typical Deprotection Yield | Key Advantages & Disadvantages |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | >95% | Strong acid (e.g., HCl) or base (e.g., NaOH) | High | Advantages: Inexpensive, stable. Disadvantages: Harsh deprotection conditions. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | ~90-98% | Strong acid (e.g., TFA, HCl) | >90% | Advantages: Mild acidic deprotection, stable to base. Disadvantages: Acid-labile, potential for side reactions with t-butyl cation. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | ~90-95% | Secondary amine (e.g., Piperidine) | >95% | Advantages: Very mild basic deprotection, orthogonal to acid-labile groups. Disadvantages: Base-labile, Fmoc-Cl is moisture sensitive. |
Experimental Protocols
Detailed methodologies for the protection of 4-amino-3-chlorobenzenesulfonyl chloride and the deprotection of the resulting sulfonamides are provided below.
Acetyl Protection (Synthesis of this compound)
This protocol describes the synthesis of the starting material where the amino group is protected by an acetyl group.
Materials:
-
2-Chloroaniline
-
Acetic anhydride
-
Chlorosulfonic acid
-
Thionyl chloride or Phosphorus pentachloride
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Acetylation of 2-Chloroaniline: To a solution of 2-chloroaniline in an inert solvent, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Chlorosulfonation: Cool the solution of N-(2-chlorophenyl)acetamide to 0 °C and slowly add chlorosulfonic acid. The reaction is typically heated to drive it to completion.
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the precipitated product is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization. A yield of 77-81% can be expected for the chlorosulfonation step[1].
Boc Protection of 4-Amino-3-chlorobenzenesulfonyl Chloride
Materials:
-
4-Amino-3-chlorobenzenesulfonyl chloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve 4-amino-3-chlorobenzenesulfonyl chloride in the chosen solvent.
-
Add the base (1.1 equivalents) to the solution.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1 M HCl) to remove excess base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.
-
Purify by column chromatography if necessary.
Fmoc Protection of 4-Amino-3-chlorobenzenesulfonyl Chloride
Materials:
-
4-Amino-3-chlorobenzenesulfonyl chloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Base (e.g., Sodium bicarbonate or Pyridine)
-
Solvent (e.g., Dioxane/water mixture or DCM)
Procedure:
-
Dissolve 4-amino-3-chlorobenzenesulfonyl chloride in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
If using a biphasic system, separate the layers. Wash the organic layer with water to remove unreacted Fmoc reagent and by-products.
-
Acidify the aqueous layer (if used) to precipitate the product, or concentrate the organic layer.
-
Collect the product by filtration and purify by recrystallization.
Deprotection of N-Protected 4-Amino-3-chlorobenzenesulfonamides
The following are general protocols for the deprotection of the corresponding sulfonamides.
3.4.1. Acetyl Deprotection
-
Acidic Hydrolysis: Reflux the N-acetylated sulfonamide in aqueous HCl (e.g., 3-6 M) for several hours.
-
Basic Hydrolysis: Reflux the N-acetylated sulfonamide in aqueous NaOH (e.g., 2 M) for several hours.
-
Work-up: Neutralize the reaction mixture and extract the product with an appropriate organic solvent.
3.4.2. Boc Deprotection
-
Dissolve the N-Boc protected sulfonamide in a suitable solvent like DCM or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) (typically 25-50% in DCM) or 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 30 minutes to a few hours, monitoring by TLC.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
3.4.3. Fmoc Deprotection
-
Dissolve the N-Fmoc protected sulfonamide in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Remove the solvent under reduced pressure and co-evaporate with a suitable solvent to remove residual piperidine. The product can be purified by chromatography.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the protecting group strategies and the reaction pathways.
Caption: General workflow for utilizing protecting groups in sulfonamide synthesis.
Caption: Orthogonal deprotection strategy for Boc and Fmoc groups.
References
Application Note: A Scalable Protocol for the Synthesis of N-Substituted Sulfonamides from 4-Acetamido-3-chlorobenzenesulfonyl Chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of N-substituted sulfonamides, a critical pharmacophore in numerous therapeutic agents. The described methodology focuses on the reaction of 4-Acetamido-3-chlorobenzenesulfonyl chloride with primary and secondary amines. This document outlines a detailed experimental procedure, presents key quantitative data in a structured format, and includes workflow diagrams to ensure clarity, reproducibility, and safe implementation in a laboratory or pilot plant setting. The traditional and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often using a base like pyridine to neutralize the hydrochloric acid byproduct.[1]
Introduction
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[2] The reliable and scalable synthesis of these compounds is therefore of paramount importance in drug discovery and development. This compound is a versatile intermediate, allowing for the introduction of a substituted sulfonamide moiety onto various molecular scaffolds.
The synthesis proceeds via a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[3] This reaction is typically robust and high-yielding.[4] This protocol has been developed to be adaptable for scales ranging from milligrams to multi-gram quantities, with considerations for process safety and optimization.
Chemical Reaction Pathway
The fundamental transformation involves the coupling of this compound with a generic amine (R¹R²NH) in the presence of a non-nucleophilic base.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocol
This protocol provides a general method for the reaction. It may require optimization for specific amine substrates, particularly concerning reaction time and purification method.
3.1. Materials and Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel and Nitrogen inlet/outlet
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Procedure
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Add the amine (1.1 eq) and anhydrous DCM (approx. 10 mL per gram of amine) to the flask. Stir to dissolve. Add the base (e.g., triethylamine, 1.5 eq) to the solution.[5]
-
Cooling: Cool the stirred amine/base solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled amine mixture over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the product into the organic layer. If the product is in the aqueous layer, extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel to yield the pure N-substituted sulfonamide.[5]
Experimental Workflow Visualization
The following diagram illustrates the step-by-step process of the synthesis.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Quantitative Data Summary
The efficiency of the sulfonylation reaction can vary based on the nucleophilicity and steric hindrance of the amine substrate. The following table provides representative data for the synthesis using various primary amines.
| Reference | Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| [5] | Aniline | Pyridine | Dichloromethane | 12 | >95 |
| [5] | Benzylamine | Triethylamine | Dichloromethane | 4 | 85-95 |
| [5] | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 6 | 80-90 |
| [6] | Glycine | Sodium Carbonate | Water | Not Specified | 89.7 |
| [6] | Phenylalanine | Sodium Carbonate | Water | Not Specified | 94.1 |
Note: Yields are highly dependent on the specific substrate and optimization of reaction and purification conditions.
Scale-Up Considerations
Transitioning from lab-scale to pilot or production scale requires careful consideration of several interconnected parameters to ensure safety, efficiency, and reproducibility.
Caption: Key interdependent factors in process scale-up.
-
Thermal Management: The reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. A jacketed reactor with controlled cooling is mandatory.
-
Mixing: Efficient mixing is required to ensure homogeneity and maintain consistent temperature throughout the reactor, preventing the formation of local hot spots.
-
Reagent Addition: The rate of addition of the sulfonyl chloride solution must be carefully controlled to manage the exotherm.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to cost and solvent usage. Process development should focus on identifying a suitable crystallization solvent system that provides high purity and yield.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for synthesizing N-substituted sulfonamides from this compound. By carefully controlling reaction parameters and considering the challenges of scale-up, this procedure can be effectively implemented by researchers and drug development professionals to produce these valuable compounds efficiently and safely.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Acetamido-3-chlorobenzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions and troubleshooting experiments involving 4-Acetamido-3-chlorobenzenesulfonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Chlorosulfonation | Ensure a sufficient excess of chlorosulfonic acid is used. A molar ratio of at least 3:1 of chlorosulfonic acid to 3-chloroacetanilide is recommended to drive the reaction to completion. The reaction temperature should be carefully controlled, as both excessively low and high temperatures can lead to incomplete reaction or side product formation.[1][2] |
| Hydrolysis of the Sulfonyl Chloride | This compound is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3] If an aqueous work-up is necessary, it should be performed quickly at low temperatures.[3] |
| Suboptimal Reaction Temperature | The temperature for the chlorosulfonation of acetanilides is crucial. For the related p-acetamidobenzenesulfonyl chloride, temperatures around 60°C for several hours are often cited for the initial reaction.[4] However, a dual-temperature zone approach has been shown to be effective, with a lower temperature (e.g., 40°C) for the initial sulfonation to ensure para-selectivity, followed by a higher temperature (e.g., 100°C) to promote the formation of the sulfonyl chloride.[5] |
| Loss of Product During Work-up | Due to its reactivity, the product can be lost through hydrolysis during aqueous work-up. Minimize the contact time with water and keep the temperature low. Extraction with a suitable organic solvent followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) is recommended. |
Issue 2: Product is an Oil and Fails to Crystallize
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can act as a eutectic mixture, preventing crystallization. Attempt to purify the oil by column chromatography on silica gel using a non-polar eluent system. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the pure compound can also initiate crystallization.[6] |
| Incorrect Solvent for Crystallization | The solvent used for crystallization may be too good, leading to high solubility even at low temperatures. If the product is dissolved in a solvent, try adding a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity is observed, then allow it to stand.[7] |
| Residual Solvent | Trace amounts of the reaction solvent may be inhibiting crystallization. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvents before attempting crystallization. |
Issue 3: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Formation of Isomeric Products | The chlorosulfonation of 3-chloroacetanilide can potentially lead to the formation of other isomers. Maintaining a lower reaction temperature during the initial sulfonation step can improve the regioselectivity of the reaction.[5] Purification by recrystallization or column chromatography may be necessary to separate the desired isomer. |
| Formation of Di-sulfonated Products | Using a large excess of chlorosulfonic acid or prolonged reaction times at high temperatures can lead to di-sulfonation. Use the recommended molar ratios of reagents and monitor the reaction progress by TLC or other analytical methods to avoid over-reaction. |
| Reaction Mixture Darkens (Brown or Black Color) | Darkening of the reaction mixture can indicate decomposition of the starting material or product, often due to excessive heat.[3] Ensure the reaction temperature is strictly controlled. If decomposition is suspected, it is best to stop the reaction and attempt to isolate any remaining product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of chlorosulfonic acid to 3-chloroacetanilide?
A1: While the optimal ratio can vary depending on the specific reaction conditions, a molar ratio of at least 3:1 (chlorosulfonic acid:3-chloroacetanilide) is generally recommended to ensure complete conversion of the starting material. Some procedures for the analogous p-acetamidobenzenesulfonyl chloride use an even larger excess.[8]
Q2: How can I prevent the hydrolysis of this compound during storage?
A2: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). Storing it in a desiccator with a suitable desiccant can also help to prevent hydrolysis.
Q3: What are the signs that my reaction is complete?
A3: The completion of the reaction can often be monitored by the cessation of hydrogen chloride (HCl) gas evolution.[4] For more accurate determination, thin-layer chromatography (TLC) or other spectroscopic methods (like ¹H NMR) of an aliquot from the reaction mixture can be used to check for the disappearance of the starting material.
Q4: My purified product has a low melting point. What could be the issue?
A4: A low or broad melting point is indicative of impurities. The most likely impurity is the corresponding sulfonic acid, formed from hydrolysis of the sulfonyl chloride. Recrystallization from a suitable anhydrous solvent can help to purify the product and improve its melting point.
Q5: Is it necessary to use a solvent for this reaction?
A5: While the reaction can be carried out neat using an excess of chlorosulfonic acid as the solvent, using an inert co-solvent like tetrachloroethylene or carbon tetrachloride has been reported.[8][9] The use of a solvent can help to control the viscosity of the reaction mixture and improve stirring.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Acylaminobenzenesulfonyl Chlorides
| Starting Material | Chlorinating Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Acetanilide | Chlorosulfonic acid | None | 60 | 2 | 77-81 | [4] |
| Acetanilide | Chlorosulfonic acid, PCl₅ | CCl₄ | Sulfonation: 54, Chlorination: 66 | Sulfonation: 1, Chlorination: 3 | 86.3 | [8] |
| Acetanilide | Chlorosulfonic acid, Thionyl chloride | Tetrachloroethylene | 45-55, then 60-70 | 1.3-1.5, then 1.3-1.5 | Not specified | [9] |
| Acetanilide | Chlorosulfonic acid | 1,2-Dichloroethane | 40, then 100 | < 0.2 | up to 96 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from procedures for the synthesis of the analogous p-acetamidobenzenesulfonyl chloride.
Materials:
-
3-Chloroacetanilide
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to absorb the evolved HCl).
-
Carefully add chlorosulfonic acid (at least 3 molar equivalents) to the reaction flask and cool it in an ice-water bath.
-
Slowly add 3-chloroacetanilide (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature remains low (e.g., below 10°C).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of HCl evolution.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
The solid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable anhydrous solvent.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]
Technical Support Center: 4-Acetamido-3-chlorobenzenesulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common side products encountered during reactions involving 4-Acetamido-3-chlorobenzenesulfonyl chloride.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and use of this compound.
Issue 1: Low Yield of the Desired this compound Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure a sufficient excess of chlorosulfonic acid is used (typically a 3 to 5-fold molar excess relative to 2-chloroacetanilide).- Maintain the appropriate reaction temperature (typically between 60-80°C) for an adequate duration. Monitor reaction completion using TLC or HPLC. |
| Hydrolysis of the Product | - Conduct the reaction under anhydrous conditions, using dry glassware and reagents.- During workup, pour the reaction mixture onto crushed ice and water quickly to precipitate the product and minimize contact time with the aqueous phase.[1] |
| Suboptimal Reagent Quality | - Use freshly opened or distilled chlorosulfonic acid for the best results. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Isomeric Byproducts | Formation of other isomers during the chlorosulfonation of 2-chloroacetanilide. | - Control the reaction temperature, as lower temperatures can sometimes improve selectivity.- Recrystallization of the crude product from a suitable solvent (e.g., glacial acetic acid or toluene) can help to purify the desired para-isomer. |
| 4-Acetamido-3-chlorobenzenesulfonic acid | Hydrolysis of the sulfonyl chloride group. | - Minimize exposure to moisture throughout the synthesis and workup.[1] - Perform the aqueous workup at low temperatures (0-5°C).- Wash the crude product with cold water to remove the more water-soluble sulfonic acid. |
| Diaryl Sulfone Impurities | Over-reaction or reaction of the product with the starting material. | - Maintain a controlled reaction temperature; high temperatures can promote sulfone formation.- Use a stoichiometric excess of chlorosulfonic acid to favor the formation of the sulfonyl chloride over the sulfone. |
| Unreacted Starting Material | Incomplete reaction. | - Increase the reaction time or temperature, while monitoring for the formation of other impurities.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products are:
-
Isomers: Primarily the ortho- and meta-isomers of this compound. The desired para-isomer is generally the major product due to steric hindrance from the acetamido group.
-
Hydrolysis Product: 4-Acetamido-3-chlorobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1]
-
Sulfone Byproducts: Diaryl sulfones, such as 4,4'-diacetamido-3,3'-dichlorodiphenyl sulfone, can form, especially at higher reaction temperatures.
Q2: How can I minimize the formation of the sulfonic acid byproduct?
To minimize hydrolysis of the sulfonyl chloride to the sulfonic acid, it is crucial to work under anhydrous conditions. Use thoroughly dried glassware and fresh, anhydrous chlorosulfonic acid. During the workup, the reaction mixture should be quenched by adding it to ice-water, which causes the sulfonyl chloride to precipitate rapidly, thus limiting its contact time with water.[1]
Q3: What is the typical purity of the crude product, and what are the main impurities?
The purity of the crude product can vary, but it is possible to achieve purities of around 98.7%, with the main impurities being a mixture of isomers and the sulfonic acid hydrolysis product.[1]
Q4: How can I purify the crude this compound?
Recrystallization is a common method for purification. Glacial acetic acid is often used as a solvent for recrystallization, followed by washing with cold water and drying.
Quantitative Data on Side Products
While exact quantitative data can vary depending on specific reaction conditions, the following table provides an approximate distribution of products based on typical laboratory syntheses.
| Product | Typical Yield/Presence |
| This compound (desired product) | 70-85% |
| Isomeric Byproducts (ortho- and meta-) | 5-15% |
| 4-Acetamido-3-chlorobenzenesulfonic acid (hydrolysis product) | 5-10% (highly dependent on workup conditions) |
| Diaryl Sulfone Byproducts | 1-5% |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
-
2-Chloroacetanilide
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Glacial acetic acid (for recrystallization)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Carefully add chlorosulfonic acid (3-5 molar equivalents) to the flask and cool it in an ice bath.
-
Slowly add 2-chloroacetanilide (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.
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The crude this compound will precipitate as a solid.
-
Filter the solid product, wash it with copious amounts of cold water, and press it as dry as possible.
-
For purification, recrystallize the crude product from glacial acetic acid.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
References
Troubleshooting low yield in sulfonamide synthesis with 4-Acetamido-3-chlorobenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of sulfonamides using 4-Acetamido-3-chlorobenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low yield is a common issue in sulfonamide synthesis. This guide addresses specific problems you may encounter during your experiment.
Q1: I am experiencing a very low yield of my desired sulfonamide. What are the most likely causes?
Low yields in sulfonamide synthesis can often be attributed to several key factors. The primary culprits are typically related to the quality of the starting materials and the reaction conditions.
A major issue is the hydrolysis of the highly reactive this compound.[1] This compound is sensitive to moisture and can readily react with water to form the corresponding sulfonic acid, which will not participate in the desired reaction.[1] Another common problem is the use of an inappropriate base or suboptimal reaction temperature, leading to incomplete reaction or the formation of side products. The purity of the amine is also crucial, as impurities can interfere with the reaction.
To address these issues, it is essential to use anhydrous solvents and thoroughly dried glassware.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can further minimize exposure to atmospheric moisture.[1] The choice of base is also critical; non-nucleophilic organic bases like pyridine or triethylamine are commonly used to neutralize the HCl generated during the reaction.
Q2: My reaction is producing multiple products, leading to a difficult purification and low yield of the desired compound. What could be the cause?
The formation of multiple products is a frequent challenge, particularly when using a primary amine as the nucleophile. A common side reaction is the formation of a bis-sulfonylated product, where two molecules of the sulfonyl chloride react with the primary amine.[1] This is more likely to occur if the stoichiometry is not carefully controlled or if the sulfonyl chloride is added too quickly.
To mitigate this, it is recommended to use a slight excess of the primary amine (around 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. Additionally, the slow, dropwise addition of the sulfonyl chloride solution to the amine solution, especially at a reduced temperature (e.g., 0 °C), can help to control the reaction rate and minimize the formation of the bis-sulfonylated byproduct.[1]
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining even after a long reaction time. How can I drive the reaction to completion?
An incomplete reaction can be due to several factors, including insufficient reactivity of the amine, steric hindrance, or suboptimal reaction conditions. If the amine is weakly nucleophilic, a higher reaction temperature or a longer reaction time may be necessary. However, be aware that prolonged heating can also lead to degradation of the product or starting material.
The choice of solvent can also play a role. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[2] The use of a suitable base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct and drive the reaction forward.[3] Ensure that at least a stoichiometric amount of base is used.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of a sulfonamide using this compound?
A general and robust protocol for this synthesis is as follows:
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
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In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
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Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q2: How can I effectively purify my synthesized sulfonamide?
The purification method will depend on the physical properties of your sulfonamide. If the product is a solid, recrystallization is often an effective method. A solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature should be chosen. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
If the product is an oil or if recrystallization does not yield a pure product, silica gel column chromatography is the preferred method. A solvent system with appropriate polarity to separate the desired sulfonamide from any unreacted starting materials or byproducts should be developed using TLC analysis.
During aqueous workup, it is crucial to perform the washing steps quickly, especially if the solution is acidic, to minimize any potential hydrolysis of the desired sulfonamide product.
Quantitative Data Summary
The following table summarizes the yields of various sulfonamides synthesized from 4-acetamidobenzenesulfonyl chloride (a close structural analog of this compound) with different amines. The reactions were carried out in dichloromethane at room temperature using sodium carbonate as the base.[4] While the yields may vary slightly with the 3-chloro substituted starting material, this data provides a useful benchmark for expected outcomes.
| Amine | Product | Yield (%) |
| Benzylamine | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 85 |
| (Tetrahydrofuran-2-yl)methanamine | N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide | 79 |
| Cyclohexanamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 70 |
| 3,4-Dimethoxyphenethylamine | N-(4-(N-(3,4-dimethoxyphenethyl)sulfamoyl)phenyl)acetamide | 86 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.
References
Purification of sulfonamide derivatives from 4-Acetamido-3-chlorobenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the purification of sulfonamide derivatives synthesized from 4-acetamido-3-chlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying sulfonamide derivatives?
A1: The choice of purification method depends on the physicochemical properties of the sulfonamide derivative and the nature of the impurities. The most common techniques are:
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline solid products. The key is selecting an appropriate solvent or solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired sulfonamide from unreacted starting materials and byproducts based on polarity differences.[1][3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative reverse-phase HPLC is a powerful tool.[1]
-
Washing/Trituration: The crude product can be washed or triturated with a solvent in which the impurities are soluble, but the desired product is not.[3]
Q2: What are the typical impurities encountered in the synthesis of sulfonamides from this compound?
A2: Several impurities can arise during the synthesis, which can complicate purification. These include:
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Unreacted Starting Materials: Residual this compound or the starting amine.
-
4-Acetamido-3-chlorobenzenesulfonic acid: This is a common byproduct resulting from the hydrolysis of the sulfonyl chloride in the presence of moisture.[1] It is significantly more polar than the desired product.
-
Bis-sulfonylated Amine: If a primary amine is used, it can react with two molecules of the sulfonyl chloride, leading to a less polar bis-sulfonamide byproduct.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., pyridine, triethylamine) can be carried through.
Q3: How do I choose the right purification strategy?
A3: The choice depends on the scale of your reaction and the nature of the impurities. A general approach is:
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Analyze the Crude Product: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number of components and estimate their relative polarities.[3]
-
Initial Cleanup: Perform an aqueous workup, often involving washing the organic layer with dilute acid (to remove basic impurities like excess amine/pyridine), dilute base (to remove acidic impurities like the sulfonic acid), and brine.[4]
-
Primary Purification:
-
If the product is a solid and significantly less soluble than the impurities in a particular solvent system, recrystallization is the preferred method for its efficiency and scalability.[1]
-
If there are multiple byproducts with polarities close to your product, column chromatography is the most effective choice.[1]
-
-
Final Polishing: For obtaining material with >99% purity for biological assays, preparative HPLC may be necessary.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Low or No Product Yield After Workup
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Symptom: After aqueous workup and solvent evaporation, very little crude material is recovered.
-
Possible Cause 1: Hydrolysis of Sulfonyl Chloride. The highly reactive this compound may have hydrolyzed to the corresponding sulfonic acid, which is water-soluble and would be lost to the aqueous layers during extraction.[1]
-
Solution: Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Possible Cause 2: Product is Water-Soluble. Your sulfonamide derivative may have high water solubility, especially if the amine component is very polar or contains ionic groups.
-
Solution: If you suspect the product is in the aqueous layer, try acidifying it (if the product is basic) or basifying it (if the product is acidic) to see if it precipitates. Alternatively, you can attempt to extract the aqueous layer with a more polar solvent like n-butanol or saturate it with NaCl before re-extracting with your original solvent.
-
Issue 2: Product is an Oil and Fails to Crystallize
-
Symptom: The purified product is a persistent oil or gum, making it difficult to handle and dry.
-
Possible Cause 1: Residual Impurities. The presence of even small amounts of impurities can inhibit crystallization.
-
Solution: Re-purify the material using column chromatography. Ensure you collect very fine fractions to achieve good separation.
-
-
Possible Cause 2: Inappropriate Solvent. The solvent used for the final evaporation or for the crystallization attempt may not be suitable.
-
Solution: Dissolve the oil in a small amount of a high-boiling point solvent (like ethyl acetate or dichloromethane) and then slowly add a non-polar solvent (like hexane or pentane) until turbidity appears. Let it stand, or cool it, to induce precipitation/crystallization. This process is known as "crashing out" the solid.
-
Issue 3: Multiple Spots on TLC After Column Chromatography
-
Symptom: The fractions collected from the column still show the presence of starting materials or byproducts.
-
Possible Cause 1: Poor Separation. The chosen solvent system may not have sufficient resolving power for the components in the mixture.
-
Solution: Before running the column, optimize the eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your desired product and the largest possible separation (ΔRf) from impurities. A shallower gradient or isocratic elution might be necessary.[1]
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: As a general rule, use a silica gel to crude product mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
Data Presentation: Purification Parameters
Table 1: Common Solvent Systems for Purification
| Purification Method | Stationary Phase | Common Mobile Phase / Solvent System | Target Compound Polarity |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient)[1] | Non-polar to Moderately Polar |
| Silica Gel | Dichloromethane / Methanol (Gradient) | Moderately Polar to Polar | |
| Recrystallization | N/A | Ethanol / Water[5] | Moderately Polar |
| N/A | Ethyl Acetate / Hexane[4] | Non-polar to Moderately Polar | |
| N/A | Methanol[6] | Polar | |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile / Water (with 0.1% TFA or Formic Acid)[1] | Wide Range |
| C18 Reverse Phase | Methanol / Water (with 0.1% TFA or Formic Acid)[1] | Wide Range |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the crude sulfonamide is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, methanol, or isopropanol, sometimes with the addition of water.[1][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired sulfonamide and good separation from all impurities.[1]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined in step 1. Collect fractions in test tubes or vials. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane) to elute the compounds from the column.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified sulfonamide derivative.
Visualizations
Caption: General workflow for the purification of sulfonamide derivatives.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Formation pathways for desired product and common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Acetamido-3-chlorobenzenesulfonyl chloride in different solvents
Welcome to the technical support center for 4-Acetamido-3-chlorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by the following factors:
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Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. It is crucial to use anhydrous solvents and handle the compound under inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
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Temperature: Elevated temperatures can accelerate the rate of degradation. It is advisable to store the compound in a cool, dry place and conduct reactions at controlled, and often low, temperatures.
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Light: Exposure to light, particularly UV light, can potentially induce decomposition. The compound should be stored in amber vials or protected from light.
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Presence of Nucleophiles: this compound is a reactive electrophile and will react with nucleophilic functional groups present in solvents (e.g., alcohols, primary/secondary amines) or as impurities.
Q2: In which solvents is this compound generally soluble and relatively stable for short-term experimental use?
A2: this compound is generally soluble in a range of anhydrous organic solvents. For short-term use in reactions, the following aprotic solvents are commonly employed:
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Dichloromethane (DCM)
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Chloroform (CHCl₃)
-
Acetonitrile (ACN)
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Tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
It is imperative that these solvents are of high purity and have a very low water content to prevent hydrolysis of the sulfonyl chloride.
Q3: What are the primary degradation products of this compound?
A3: The most common degradation product is the corresponding sulfonic acid, 4-acetamido-3-chlorobenzenesulfonic acid, formed via hydrolysis. In the presence of other nucleophiles, corresponding sulfonamides, sulfonate esters, etc., can be formed. Under forcing conditions, further degradation of the aromatic ring or cleavage of the acetamido group may occur, although this is less common under typical reaction conditions.
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: The stability can be monitored quantitatively using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A time-course study can be performed by analyzing aliquots of the solution at different time points and measuring the decrease in the peak area of the starting material and the appearance of degradation products.
Troubleshooting Guides
Issue 1: Low or no yield of the desired product in a reaction.
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Potential Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
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Ensure that all solvents and reagents are anhydrous. Use freshly dried solvents.
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Check the purity of the starting material. If it is old or has been improperly stored, it may have already hydrolyzed.
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Run the reaction at a lower temperature to minimize thermal degradation.
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-
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Potential Cause 2: Incomplete reaction.
-
Troubleshooting Steps:
-
Increase the reaction time.
-
Consider a moderate increase in temperature, while monitoring for degradation.
-
Use a catalyst if appropriate for the specific reaction.
-
Ensure proper stoichiometry of reactants.
-
-
Issue 2: The reaction mixture has turned dark brown or black.
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Potential Cause: Decomposition of the sulfonyl chloride or side reactions.
-
Troubleshooting Steps:
-
Lower the reaction temperature.
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Ensure that the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
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Check for the presence of impurities in the starting materials that could be catalyzing decomposition.
-
-
Issue 3: Formation of multiple unexpected products observed by TLC or LC-MS.
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Potential Cause 1: Presence of water leading to hydrolysis.
-
Troubleshooting Steps:
-
Rigorously dry all glassware and solvents.
-
The primary suspected byproduct is the sulfonic acid. Its presence can often be confirmed by LC-MS.
-
-
-
Potential Cause 2: Reaction with the solvent.
-
Troubleshooting Steps:
-
While generally stable for short periods in aprotic solvents, prolonged reaction times or elevated temperatures in solvents like DMF or DMSO could lead to side reactions.
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If suspected, switch to a less reactive solvent such as acetonitrile or dichloromethane.
-
-
Stability Data in Different Solvents
Quantitative stability data for this compound in various organic solvents is not extensively available in the public domain. However, based on the general reactivity of sulfonyl chlorides, a qualitative stability assessment is provided below. The stability is highly dependent on the water content of the solvent and the storage temperature.
| Solvent | Type | Expected Stability (Anhydrous, Room Temp, Protected from Light) | Potential for Reaction with Solvent |
| Water | Protic | Very Low (Rapid Hydrolysis) | High (Hydrolysis) |
| Methanol/Ethanol | Protic | Very Low | High (Solvolysis to form sulfonate ester) |
| Acetonitrile (ACN) | Aprotic Polar | Moderate to High | Low |
| Tetrahydrofuran (THF) | Aprotic Ether | Moderate | Low (Peroxides can be an issue) |
| Dichloromethane (DCM) | Aprotic Halogenated | High | Very Low |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Moderate | Low to Moderate (potential for reaction at elevated temperatures) |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Moderate | Low to Moderate (potential for reaction at elevated temperatures) |
Note: "Moderate" stability implies that the compound may be suitable for use in a reaction for several hours to a day, but significant degradation may be observed over longer periods. "High" stability suggests suitability for longer reaction times. These are general guidelines and should be confirmed experimentally.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent by HPLC
This protocol outlines a general procedure to quantitatively assess the stability of this compound in a chosen anhydrous organic solvent.
1. Materials and Reagents:
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This compound (high purity)
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Anhydrous solvent of interest (e.g., Acetonitrile, HPLC grade)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Volumetric flasks and pipettes
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Amber HPLC vials
2. Preparation of Standard Solution:
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Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask. This is your stock solution.
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Prepare a working standard solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with anhydrous acetonitrile.
3. Stability Study Setup:
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Prepare a solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
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Dispense this solution into several amber HPLC vials and seal them.
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Store the vials under the desired conditions (e.g., room temperature, 40°C).
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Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
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HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient elution may be necessary to separate the parent compound from its degradation products. For example:
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Start with 90% Mobile Phase A and 10% Mobile Phase B.
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Linearly increase to 90% Mobile Phase B over 15 minutes.
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Hold at 90% Mobile Phase B for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm).
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Column Temperature: 30°C
-
-
At each designated time point, take one vial from storage.
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If necessary, dilute an aliquot of the sample with the initial mobile phase composition to a concentration within the linear range of the HPLC method.
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Inject the sample onto the HPLC system and record the chromatogram.
5. Data Analysis:
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Identify the peak corresponding to this compound based on the retention time of the standard.
-
Identify any new peaks that appear over time, which are potential degradation products.
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Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
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Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Technical Support Center: Managing Exothermic Reactions with 4-Acetamido-3-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving 4-Acetamido-3-chlorobenzenesulfonyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water, including atmospheric moisture, to liberate toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[1][2] The reactions of this compound, particularly with nucleophiles like amines, are often highly exothermic and require careful temperature control to prevent runaway reactions.
Q2: What immediate actions should be taken in case of accidental exposure?
A2:
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Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
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Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[1]
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][2] A corrosives area is recommended for storage.
Troubleshooting Guide for Exothermic Reactions
Issue 1: Rapid, Uncontrolled Temperature Increase During Amine Addition
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Question: My reaction temperature is rising too quickly and is difficult to control upon adding the amine to a solution of this compound. What should I do?
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Answer:
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Immediate Action: Stop the addition of the amine immediately. If safe to do so, increase the efficiency of your cooling bath (e.g., by adding more dry ice to an acetone bath).
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Root Cause Analysis:
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Addition Rate: The rate of amine addition is likely too fast. The reaction between sulfonyl chlorides and amines is typically rapid and highly exothermic.
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Concentration: The concentration of your reactants may be too high, leading to a rapid generation of heat in a small volume.
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Cooling Inefficiency: Your cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction.
-
-
Corrective Actions for Future Experiments:
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Slow Down Addition: Add the amine dropwise using an addition funnel. For highly exothermic reactions, consider a syringe pump for a very slow and controlled addition rate.
-
Dilution: Use a larger volume of an appropriate anhydrous solvent to dissipate the heat more effectively.
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Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -10 °C or 0 °C) to provide a larger temperature window for control.
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Reverse Addition: Consider adding the this compound solution slowly to the amine solution, as this can sometimes help control the exotherm.
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-
Issue 2: Formation of a Thick, Unstirrable Slurry
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Question: During the reaction, a thick precipitate has formed, and my stir bar can no longer agitate the mixture effectively. What is happening and how can I prevent this?
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Answer:
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Immediate Action: If possible and safe, manually agitate the flask to try and regain some mixing. If the reaction is still in the addition phase, stop the addition.
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Root Cause Analysis:
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Product Insolubility: The resulting sulfonamide product and/or amine hydrochloride salt is likely insoluble in the chosen reaction solvent.
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Insufficient Solvent: The volume of the solvent may be too low to keep all components in solution or as a mobile slurry.
-
-
Corrective Actions for Future Experiments:
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Solvent Selection: Choose a solvent in which the starting materials, intermediates, and products are more soluble. A co-solvent system might be necessary.
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Increase Solvent Volume: Running the reaction at a lower concentration can help maintain a stirrable mixture.
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Mechanical Stirring: For larger-scale reactions, a mechanical overhead stirrer is more effective than a magnetic stir bar for agitating thick slurries.
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-
Issue 3: Low Yield of the Desired Sulfonamide Product
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Question: After work-up, the yield of my desired sulfonamide is much lower than expected. What are the potential reasons for this?
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Answer:
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Root Cause Analysis:
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Hydrolysis of Starting Material: this compound is sensitive to moisture. Hydrolysis can occur if wet solvents or reagents are used, or if the reaction is exposed to atmospheric moisture.
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Side Reactions: At elevated temperatures, side reactions such as the formation of sulfones can occur, consuming the starting material.
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Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a non-optimal temperature, or deactivation of the amine by protonation if a base is not used.
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Work-up Issues: The product may be partially soluble in the aqueous phase during work-up, leading to losses. The pH of the aqueous phase during extraction is critical.
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-
Corrective Actions for Future Experiments:
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Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Temperature Control: Maintain a low temperature throughout the reaction to minimize side reactions.
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Use of a Base: Include a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the reaction, preventing the protonation of the reacting amine.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before work-up.
-
Optimized Work-up: Carefully consider the pH during aqueous extraction to ensure the sulfonamide product is in its neutral, less water-soluble form.
-
-
Quantitative Data on Reactivity and Thermal Stability
The following tables summarize key quantitative data. Note that specific calorimetric data for this compound is not widely available in the literature; therefore, data for the closely related N-acetylsulfanilyl chloride is provided as an analogue.
Table 1: Physical and Thermal Properties
| Property | Value for this compound |
| Molecular Formula | C₈H₇Cl₂NO₃S |
| Molecular Weight | 268.12 g/mol |
| Appearance | White to pink/pale brown solid[1] |
| Melting Point | 143 °C |
| Boiling Point | 447.3 ± 40.0 °C (Predicted) |
| Density | 1.566 ± 0.06 g/cm³ (Predicted) |
| Decomposition Temperature | No data available[1] |
Table 2: Reaction Calorimetry Data for N-acetylsulfanilyl chloride (Analogue)
| Parameter | Value | Conditions |
| Enthalpy of Reaction (ΔHrxn) | -96 to -147 kJ/mol | Reaction with an amine in adiabatic conditions.[3] |
| Adiabatic Temperature Rise | ~12 °C | For the addition of 0.51 equivalents of N-acetylsulfanilyl chloride.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific amines.
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Glassware Preparation: Dry all glassware (a round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser) in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the round-bottom flask.
-
Dissolve this compound (1.05 equivalents) in the same anhydrous solvent in the addition funnel.
-
-
Reaction Setup: Assemble the glassware under a positive pressure of dry nitrogen.
-
Reaction Execution:
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Slowly add the solution of this compound dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reaction Quenching Procedure
Excess this compound must be safely quenched before disposal.
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Preparation: In a separate flask, prepare a dilute solution of a non-volatile amine (e.g., diethylamine) or a base like sodium carbonate in a suitable solvent, cooled in an ice bath.
-
Quenching: Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the quenching solution with vigorous stirring. Monitor the temperature of the quenching solution to ensure it does not rise excessively.
-
Neutralization: After the addition is complete, check the pH of the resulting mixture and neutralize with a suitable acid or base as needed.
-
Disposal: The neutralized mixture can then be disposed of according to institutional and local regulations for chemical waste.
Visualizations
References
Technical Support Center: Purification of Products from 4-Acetamido-3-chlorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-acetamido-3-chlorobenzenesulfonyl chloride from their reaction products.
Troubleshooting Guides
Issue 1: My product is co-eluting with unreacted this compound during column chromatography.
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Possible Cause: The polarity of your product is very similar to that of this compound, making chromatographic separation difficult.[1]
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Solution 1: Quench the reaction mixture before chromatography. Convert the unreacted sulfonyl chloride into a more polar and easily separable byproduct.
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Method A: Aqueous Hydrolysis. React the excess this compound with water or a basic solution to form the water-soluble 4-acetamido-3-chlorobenzenesulfonic acid.[1][2]
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Method B: Amine Quench. Add a primary or secondary amine to the reaction mixture to form the corresponding sulfonamide, which will have a significantly different polarity.[1][2]
-
-
Solution 2: Optimize chromatography conditions. If quenching is not a viable option due to product instability, carefully adjust the chromatographic conditions.
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Employ a less polar eluent system to potentially improve the separation between your product and the unreacted sulfonyl chloride.[1]
-
Consider using a different stationary phase for your column chromatography.
-
Issue 2: The final product contains acidic impurities after aqueous workup.
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Possible Cause: Incomplete neutralization or extraction of 4-acetamido-3-chlorobenzenesulfonic acid, the hydrolysis product of the unreacted sulfonyl chloride.[2]
-
Solution: Thoroughly wash the organic layer with a saturated aqueous solution of a mild base.
Issue 3: Formation of unexpected byproducts during the workup process.
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Possible Cause: The unreacted this compound is reacting with nucleophilic quenching agents or solvents.[2]
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Solution: Use a simple and non-interfering quenching agent.
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Quenching with cold water or ice is a straightforward method to hydrolyze the sulfonyl chloride.[2]
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If using an amine to quench, select a simple one like morpholine or piperidine, which will form a sulfonamide that is easily removable.[2]
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Avoid using alcohol-based solvents during the initial workup if unreacted sulfonyl chloride is present, as this can lead to the formation of sulfonate esters.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound can interfere with subsequent reaction steps and complicate the purification of the desired product. Due to its reactive nature, its removal is crucial for the purity, stability, and safety of the final compound.[1]
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily removable derivative.[1][2] Key methods include:
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Aqueous Hydrolysis: Reaction with water or a basic solution to form the corresponding water-soluble sulfonic acid.[1][2]
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Amine Quenching: Reaction with an amine to form a more polar sulfonamide.[1][2]
-
Scavenger Resins: Utilizing solid-supported nucleophiles (e.g., polymer-bound amines) that react with the excess sulfonyl chloride, which can then be removed by filtration.[2]
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Chromatographic Separation: Direct purification using column chromatography, though this can be challenging if polarities are similar.[1]
Q3: How do I choose the most suitable removal method for my experiment?
A3: The selection of the best method depends on several factors, including the stability of your desired product to the quenching conditions and the physical properties of your product. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is non-polar, converting the unreacted sulfonyl chloride to the highly polar sulfonic acid or a sulfonamide can significantly simplify the separation process.[1]
Q4: How can I detect the presence of residual this compound in my product?
A4: Several analytical techniques can be employed to detect and quantify residual sulfonyl chloride:
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High-Performance Liquid Chromatography (HPLC): A sensitive and accurate method for detecting the presence of the sulfonyl chloride.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the quenching reaction and check for the disappearance of the starting material.
-
Titrimetric Methods: These methods can be used for the quantitative analysis of sulfonyl chlorides.
Experimental Protocols
Protocol 1: Aqueous Hydrolysis Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or crushed ice to the reaction mixture with vigorous stirring. Be cautious as this process can be exothermic.[2]
-
Dilution: Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[2]
-
Neutralization & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the resulting 4-acetamido-3-chlorobenzenesulfonic acid.[2]
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer and extract it one or two more times with the organic solvent.[2]
-
Washing: Combine the organic extracts and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Amine Quenching
-
Quenching: To the reaction mixture, add a simple primary or secondary amine (e.g., morpholine or piperidine) and stir for 15-30 minutes at room temperature.[1][2]
-
Monitoring: Monitor the disappearance of the this compound by TLC.
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Workup: Proceed with a standard aqueous workup as described in Protocol 1 to remove the resulting sulfonamide and other water-soluble components.
-
Purification: The crude product can then be further purified by column chromatography or recrystallization.
Protocol 3: Scavenger Resin
-
Resin Addition: Add a polymer-bound amine scavenger resin to the reaction mixture.
-
Stirring: Stir the suspension at room temperature. The required time will depend on the specific resin and reaction conditions (typically a few hours to overnight).[1]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.[1]
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Washing: Wash the resin with a suitable organic solvent.[1]
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Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[1]
Data Presentation
| Method | Principle | Advantages | Disadvantages |
| Aqueous Hydrolysis | Converts sulfonyl chloride to water-soluble sulfonic acid.[2] | Simple, uses inexpensive reagents. | May not be suitable for base-sensitive products.[1] |
| Amine Quenching | Forms a sulfonamide with different polarity.[2] | Effective for base-sensitive products. | Requires removal of the resulting sulfonamide. |
| Scavenger Resins | Solid-supported amine reacts with and removes sulfonyl chloride.[2] | Simple filtration-based removal of excess reagent. | Can be more expensive than other methods. |
| Chromatography | Direct separation based on polarity. | Avoids the use of additional reagents. | Can be difficult if the product and impurity have similar polarities.[1] |
Visualizations
Caption: Troubleshooting workflow for removing unreacted sulfonyl chloride.
References
Technical Support Center: Byproduct Identification and Troubleshooting in 4-Acetamido-3-chlorobenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 4-Acetamido-3-chlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound via chlorosulfonation of 2-acetamido-1-chlorobenzene can lead to the formation of several byproducts. The most prevalent include:
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Isomeric Byproducts: Due to the directing effects of the acetamido and chloro substituents on the aromatic ring, other isomers can be formed, although the desired product is typically the major isomer. The primary isomeric byproduct is 2-acetamido-3-chlorobenzenesulfonyl chloride.
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Hydrolysis Product: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 4-acetamido-3-chlorobenzenesulfonic acid.
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Disulfonated Byproducts: Under harsh reaction conditions (e.g., high temperature or prolonged reaction time), disulfonation of the aromatic ring can occur.
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Unreacted Starting Material: Incomplete reaction can leave residual 2-acetamido-1-chlorobenzene in the final product mixture.
-
Sulfone Formation: While less common, the reaction of the sulfonyl chloride with another molecule of the starting material can lead to the formation of a diaryl sulfone.
The formation and proportion of these byproducts are highly dependent on reaction conditions such as temperature, reaction time, and the ratio of reactants.
FAQ 2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Below is a troubleshooting guide to help identify and address the issue.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. |
| - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. A careful optimization of the reaction temperature is crucial. | |
| Hydrolysis of the Product | - Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. |
| - Work-up Procedure: Perform the aqueous work-up at low temperatures (e.g., using ice-cold water) to reduce the rate of hydrolysis. | |
| Losses During Work-up and Purification | - Extraction Efficiency: Ensure the correct solvent and pH are used for efficient extraction of the product. |
| - Purification Method: Optimize the crystallization or chromatography conditions to minimize product loss. |
FAQ 3: My final product is impure. How can I identify the impurities and purify the product?
Product impurity is a common challenge. A systematic approach to identification and purification is essential.
Byproduct Identification Workflow
Caption: Workflow for Byproduct Identification.
Purification Strategies
| Impurity | Recommended Purification Method |
| Isomeric Byproducts | - Fractional Crystallization: Often effective if the isomers have significantly different solubilities. |
| - Column Chromatography: Silica gel chromatography can be used to separate isomers. | |
| 4-Acetamido-3-chlorobenzenesulfonic acid | - Aqueous Wash: The sulfonic acid is more water-soluble than the sulfonyl chloride, especially at a basic pH. Washing the organic extract with a dilute sodium bicarbonate solution can effectively remove it. |
| Unreacted Starting Material | - Column Chromatography: Can separate the product from the less polar starting material. |
| Sulfone Byproduct | - Crystallization: Sulfones often have different crystallization properties from the desired sulfonyl chloride. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to favor the formation of the desired product and minimize byproducts.
Reaction Scheme
Improving the regioselectivity of reactions with 4-Acetamido-3-chlorobenzenesulfonyl chloride
Welcome to the technical support center for 4-Acetamido-3-chlorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on improving the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects originating from both the sulfonyl chloride and the nucleophilic substrate.
-
Electronic Effects: The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, while the chloro (-Cl) group is an ortho-, para-directing deactivator. These substituents influence the electrophilicity of the sulfonyl group. For the nucleophile, the inherent nucleophilicity of its functional groups (e.g., aliphatic amine > aromatic amine > phenol) is the main electronic driver.
-
Steric Effects: The chlorine atom positioned ortho to the sulfonyl chloride group creates significant steric hindrance.[1] This can impede the approach of a nucleophile, especially a bulky one, to the sulfur center. Similarly, bulky groups on the nucleophilic substrate can hinder reaction at nearby sites.[2]
Q2: I am reacting this compound with a molecule containing both an amino and a hydroxyl group. Which group is more likely to react?
A2: Generally, an amino group is more nucleophilic than a hydroxyl group and will react preferentially to form a sulfonamide. However, the specific outcome depends on the reaction conditions. In the presence of a strong base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide or phenoxide, which can compete with or even dominate the reaction, leading to the formation of a sulfonate ester.
Q3: Why am I observing a low yield or no reaction?
A3: A low yield can be attributed to several factors:
-
Steric Hindrance: The chlorine atom adjacent to the sulfonyl chloride group can slow down the reaction rate.[1]
-
Insufficient Nucleophilicity: The nucleophile may not be strong enough to react efficiently.
-
Inappropriate Base: The base used may not be strong enough to activate the nucleophile or scavenge the HCl byproduct effectively.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
Q4: How can I confirm the regiochemistry of my product?
A4: A combination of analytical techniques is recommended to determine the exact structure of your product and identify any regioisomers. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques (like COSY, HSQC, and HMBC) are powerful tools for elucidating the connectivity of atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can help confirm the structure.[3]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating regioisomers and assessing the purity of the product.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Poor or No Regioselectivity with a Multifunctional Nucleophile
-
Symptom: You obtain a mixture of regioisomers (e.g., both N- and O-sulfonylation on an aminophenol).
-
Cause: The intrinsic nucleophilicity of the different functional groups is comparable under the reaction conditions, or thermodynamic equilibrium is reached, leading to a product mixture.
-
Solutions:
| Strategy | Action | Rationale |
| Kinetic Control | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | Favors the reaction at the most nucleophilic site (typically the amine) by minimizing the energy available to overcome the activation barrier for reaction at the less reactive site. |
| pH/Base Selection | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like pyridine. | Minimizes deprotonation of less acidic protons (like phenols), thereby keeping their nucleophilicity low relative to the amine. |
| Protecting Groups | Temporarily protect the functional group you do not want to react. For example, protect a hydroxyl group as a silyl ether. | This strategy completely blocks reactivity at the protected site, ensuring perfect regioselectivity. The protecting group can be removed in a subsequent step.[5] |
Problem 2: Reaction is Sluggish or Incomplete
-
Symptom: The reaction does not go to completion, even after extended reaction times, leaving starting material.
-
Cause: The combination of steric hindrance from the ortho-chloro group and potentially low nucleophilicity of the substrate is resulting in a high activation energy barrier.
-
Solutions:
| Strategy | Action | Rationale |
| Increase Temperature | Cautiously increase the reaction temperature. | Provides more thermal energy to overcome the activation barrier. Monitor for side reactions or decomposition. |
| Use a Catalyst | For reactions with alcohols, consider catalytic dibutyltin oxide. | Catalysts can facilitate the reaction by activating either the sulfonyl chloride or the nucleophile. |
| Solvent Choice | Switch to a more polar aprotic solvent like DMF or NMP. | These solvents can help to stabilize charged intermediates in the transition state, potentially lowering the activation energy. |
Experimental Protocols
Protocol: Regioselective N-Sulfonylation of 4-Aminophenol
This protocol provides a method to selectively sulfonylate the amino group of 4-aminophenol, a common challenge where O-sulfonylation can be a competing side reaction.
Materials:
-
This compound
-
4-Aminophenol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous pyridine (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM (5 volumes).
-
Add the sulfonyl chloride solution dropwise to the stirred 4-aminophenol solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-sulfonylated product.
Visual Guides
Below are diagrams to help visualize key concepts and workflows.
Caption: Troubleshooting decision tree for regioselectivity issues.
Caption: Interplay of factors governing reaction regioselectivity.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Acetamido-3-chlorobenzenesulfonyl Chloride and 4-Acetamidobenzenesulfonyl Chloride
In the landscape of medicinal chemistry and organic synthesis, the appropriate selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. This guide provides a detailed comparison between two key sulfonamide precursors: 4-Acetamido-3-chlorobenzenesulfonyl chloride and 4-acetamidobenzenesulfonyl chloride. The presence of a chlorine atom on the benzene ring of the former introduces significant electronic and steric effects, influencing its reactivity and the properties of the resulting sulfonamides. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical Structures and Properties
The primary difference between the two reagents lies in the substitution pattern on the aromatic ring. 4-Acetamidobenzenesulfonyl chloride serves as a foundational building block for a wide array of sulfonamide-containing drugs. The introduction of a chlorine atom at the 3-position, ortho to the sulfonyl chloride group, in this compound, modulates the reactivity of the sulfonyl chloride and provides an additional site for potential further functionalization.
| Property | 4-Acetamidobenzenesulfonyl Chloride | This compound |
| Molecular Formula | C₈H₈ClNO₃S | C₈H₇Cl₂NO₃S |
| Molecular Weight | 233.67 g/mol | 268.11 g/mol |
| Appearance | White to off-white crystalline powder | Off-white to light yellow crystalline solid |
| Melting Point | 142-145 °C | 125-130 °C |
| Key Reactive Group | Sulfonyl chloride (-SO₂Cl) | Sulfonyl chloride (-SO₂Cl) |
| Distinguishing Feature | Unsubstituted at the 3-position | Chlorine atom at the 3-position |
Comparative Synthetic Performance
The presence of the electron-withdrawing chlorine atom in this compound generally leads to an increase in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This can result in faster reaction rates when forming sulfonamides with amines. However, the steric hindrance introduced by the ortho-chloro group can sometimes counteract this electronic effect, particularly with bulky amines.
Synthesis of N-(4-sulfamoylphenyl)acetamide Derivatives: A Comparative Overview
While direct head-to-head comparative studies are not extensively documented, we can infer performance from individual synthetic reports. The following table summarizes typical reaction conditions and yields for the synthesis of simple sulfonamides from primary amines using both reagents.
| Parameter | 4-Acetamidobenzenesulfonyl Chloride | This compound |
| Reactant | Aniline | Aniline |
| Solvent | Pyridine | Pyridine |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reported Yield | ~85-95% | ~90-98% |
The data suggests that this compound can lead to slightly higher yields and shorter reaction times due to its enhanced reactivity.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a simple sulfonamide using each of the title compounds.
Protocol 1: Synthesis of N-(4-(N-phenylsulfamoyl)phenyl)acetamide using 4-Acetamidobenzenesulfonyl Chloride
-
Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in pyridine (10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation and Filtration: Stir the aqueous mixture for 30 minutes to allow for complete precipitation of the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-(N-phenylsulfamoyl)phenyl)acetamide.
Protocol 2: Synthesis of N-(2-chloro-4-(N-phenylsulfamoyl)phenyl)acetamide using this compound
-
Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in pyridine (10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: To the stirred solution, add this compound (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Precipitation and Filtration: Stir the resulting slurry for 30 minutes. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-chloro-4-(N-phenylsulfamoyl)phenyl)acetamide.
Logical Workflow and Reactivity Comparison
The following diagrams illustrate the general synthetic workflow and the electronic influence of the chloro-substituent.
Caption: General workflow for sulfonamide synthesis.
Caption: Influence of chloro-substituent on reactivity.
Conclusion
Both this compound and 4-acetamidobenzenesulfonyl chloride are valuable reagents for the synthesis of sulfonamides. The choice between them depends on the specific requirements of the synthetic target.
-
4-Acetamidobenzenesulfonyl chloride is a reliable and widely used reagent for general sulfonamide synthesis.
-
This compound offers the potential for increased reactivity, leading to higher yields and shorter reaction times. The presence of the chlorine atom also provides a handle for further diversification of the molecule. However, potential steric hindrance with bulky nucleophiles should be considered.
For drug development professionals, the chlorinated analog may be particularly advantageous when aiming to improve the potency or modulate the pharmacokinetic properties of a lead compound, as the chlorine atom can significantly impact lipophilicity and metabolic stability. The selection should be guided by the specific synthetic goals and the nature of the substrates involved.
Comparison of reactivity between 4-Acetamido-3-chlorobenzenesulfonyl chloride and other sulfonyl chlorides
For researchers, scientists, and drug development professionals, the selection of a suitable sulfonylating agent is a critical step in the synthesis of sulfonamides, a cornerstone moiety in a vast array of therapeutic agents. This guide provides an objective comparison of the reactivity of 4-Acetamido-3-chlorobenzenesulfonyl chloride with other commonly employed sulfonyl chlorides. The analysis is grounded in the principles of physical organic chemistry and supported by available experimental data to aid in reagent selection and reaction optimization.
The reactivity of aromatic sulfonyl chlorides in nucleophilic substitution reactions is predominantly dictated by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and slow down the reaction.
This compound possesses two key substituents influencing its reactivity: a chloro group at the 3-position and an acetamido group at the 4-position. The chloro group is electron-withdrawing through its inductive effect, while the acetamido group is generally considered to be electron-donating by resonance, although its effect can be complex. To quantitatively assess the combined electronic influence of these substituents, we can utilize Hammett substituent constants (σ).
Predicting Reactivity through Hammett Constants
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the reaction rate constant (k) of a substituted aromatic compound to the rate constant of the unsubstituted parent compound (k₀). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects. For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) has a positive value, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.[1]
The overall electronic effect on this compound can be estimated by the summation of the Hammett constants for the individual substituents.
| Substituent | Position | Hammett Constant (σ) |
| 3-Chloro | meta | +0.37 |
| 4-Acetamido | para | -0.00 |
Table 1: Hammett Substituent Constants.[2][3][4][5]
The cumulative σ value for this compound is approximately +0.37. This positive value suggests that the electron-withdrawing inductive effect of the chlorine atom is the dominant factor, making the sulfur atom more electrophilic and thus more reactive than unsubstituted benzenesulfonyl chloride.
Comparative Reactivity with Other Sulfonyl Chlorides
To provide a clearer perspective, the table below compares the predicted reactivity of this compound with other commonly used sulfonyl chlorides based on their Hammett substituent constants. A more positive cumulative σ value generally corresponds to higher reactivity.
| Sulfonyl Chloride | Substituent(s) | Cumulative Hammett Constant (σ) | Predicted Relative Reactivity |
| p-Toluenesulfonyl Chloride | 4-Methyl | -0.17 | Less Reactive |
| Benzenesulfonyl Chloride | None | 0.00 | Baseline |
| This compound | 3-Chloro, 4-Acetamido | +0.37 | More Reactive |
| p-Chlorobenzenesulfonyl Chloride | 4-Chloro | +0.23 | More Reactive |
| m-Nitrobenzenesulfonyl Chloride | 3-Nitro | +0.71 | Much More Reactive |
| p-Nitrobenzenesulfonyl Chloride | 4-Nitro | +0.78 | Much More Reactive |
Table 2: Predicted Relative Reactivity of Selected Sulfonyl Chlorides.
Based on this analysis, this compound is predicted to be more reactive than both p-toluenesulfonyl chloride (tosyl chloride) and benzenesulfonyl chloride. Its reactivity is expected to be comparable to, or slightly greater than, that of p-chlorobenzenesulfonyl chloride. It is, however, predicted to be less reactive than sulfonyl chlorides bearing strongly electron-withdrawing groups like the nitro group.
Supporting Experimental Data
| Sulfonyl Chloride | Relative Rate of Hydrolysis (k_rel) |
| p-Methoxybenzenesulfonyl chloride | 0.35 |
| p-Methylbenzenesulfonyl chloride | 0.66 |
| Benzenesulfonyl chloride | 1.00 |
| p-Chlorobenzenesulfonyl chloride | 1.86 |
| m-Nitrobenzenesulfonyl chloride | 7.76 |
| p-Nitrobenzenesulfonyl chloride | 11.2 |
Table 3: Relative Rates of Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water. (Data adapted from literature[1][6])
This experimental data aligns with the predictions from the Hammett constants, demonstrating a clear correlation between the electronic nature of the substituent and the reactivity of the sulfonyl chloride.
Experimental Protocols
To experimentally validate the predicted reactivity, a competitive reaction or parallel reactions can be performed. The following is a general protocol for the synthesis of a sulfonamide, which can be adapted for a comparative study.
General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this solution, add the sulfonyl chloride (1.1 equivalents) dropwise as a solution in the same solvent.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a predetermined time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
For a comparative study, parallel reactions with different sulfonyl chlorides should be run under identical conditions (concentration, temperature, and reaction time). The reaction yield or the rate of disappearance of the starting materials can then be quantified by techniques like HPLC or NMR spectroscopy to provide a direct comparison of reactivity.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of different sulfonyl chlorides.
Caption: A logical workflow for comparing sulfonyl chloride reactivity.
Signaling Pathway Inhibition by Sulfonamides
Sulfonamides, the products of the reaction between sulfonyl chlorides and amines, are a prominent class of inhibitors for various enzymes, including carbonic anhydrases. Carbonic anhydrases are involved in pH regulation and other physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
The reactivity of this compound is enhanced by the electron-withdrawing chloro substituent, making it a more reactive sulfonylating agent than benzenesulfonyl chloride and p-toluenesulfonyl chloride. This heightened reactivity can be advantageous for reactions with less nucleophilic amines or when faster reaction times are desired. For highly sensitive substrates or when greater selectivity is required, a less reactive sulfonyl chloride might be preferable. The principles outlined in this guide, supported by the provided data and experimental framework, should empower researchers to make informed decisions in the selection and application of sulfonyl chlorides for the synthesis of target sulfonamides.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. global.oup.com [global.oup.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 4-Acetamido-3-chlorobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 4-acetamido-3-chlorobenzenesulfonyl chloride and its derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document outlines the experimental data and protocols for NMR analysis and compares its utility with these alternative methods.
Performance Comparison: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. For derivatives of this compound, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and substitution patterns.
Key Advantages of NMR:
-
Unambiguous Structure Elucidation: NMR provides precise information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of the molecular structure, including the position of substituents on the aromatic ring and the nature of the groups attached to the sulfonamide nitrogen.
-
Detailed Connectivity Information: Through techniques like COSY and HSQC, it is possible to establish the connectivity between protons and carbons, further confirming the structural assignment.
-
Quantitative Analysis: NMR can be used for quantitative analysis to determine the purity of a sample without the need for a calibration curve, using an internal standard of known concentration.
Comparison with Other Techniques:
While NMR is unparalleled for detailed structural information, other techniques provide complementary and often essential data:
-
Infrared (IR) Spectroscopy: IR is excellent for identifying the presence of specific functional groups. For sulfonamides, characteristic stretching frequencies for the S=O (symmetric and asymmetric), N-H, and C=O (amide) bonds are readily observed. While IR can confirm the presence of these groups, it does not provide detailed information on their location within the molecule.
-
Mass Spectrometry (MS): MS is a highly sensitive technique that provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer clues about the structure. However, isomers can be difficult to distinguish by MS alone.
-
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, it requires the growth of suitable crystals, which is not always feasible.
In practice, a combination of these techniques is often employed for a comprehensive characterization, with NMR providing the foundational structural information.
Experimental Data: NMR Spectral Data of 4-Acetamidobenzenesulfonamide Derivatives
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Selected 4-Acetamidobenzenesulfonamide Derivatives in DMSO-d₆
| Compound | R Group on Sulfonamide | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -H | 10.43 (s, 1H, NHCO), 7.80 (d, J = 8.8 Hz, 2H, ArH), 7.63 (d, J = 8.9 Hz, 2H, ArH), 2.07 (s, 3H, CH₃CO) | 169.4, 143.6, 128.9, 128.8, 118.8, 45.8, 45.4, 24.2 |
| 2 | -CH₃ | 10.48 (s, 1H, NHCO), 7.90 (d, J = 8.8 Hz, 2H, ArH), 7.73 (d, J = 8.8 Hz, 2H, ArH), 3.53 (s, 2H, CH₂Ph), 2.93 (br t, 4H, 2 × CH₂), 2.49 (br t, 4H, 2 × CH₂), 2.18 (s, 3H, CH₃CO) | 169.0, 143.4, 137.6, 128.7, 128.6, 128.1, 126.9, 118.6, 61.3, 51.3, 45.8, 24.0 |
Note: Data is sourced from a study on acetamidosulfonamide derivatives and serves as a representative example.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the characterization of this compound derivatives.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified sulfonamide derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette to prevent shimming problems.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the expected range for carbon signals (typically 0-200 ppm).
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent signal.
-
Visualization of the Characterization Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of this compound derivatives.
Caption: Workflow for the synthesis and characterization of sulfonamide derivatives.
This guide highlights the central role of NMR spectroscopy in the characterization of this compound derivatives. By providing detailed structural information, NMR, in conjunction with other analytical techniques, enables researchers to confidently confirm the identity and purity of their synthesized compounds, which is a critical step in the drug discovery and development process.
A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized from 4-Acetamido-3-chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometry (MS) analysis of compounds synthesized using 4-Acetamido-3-chlorobenzenesulfonyl chloride as a precursor. It includes a comparative analysis with alternative sulfonamide precursors, supported by representative experimental data and detailed methodologies for synthesis and analysis.
Introduction
This compound is a key intermediate in the synthesis of a variety of sulfonamide-containing compounds. The structural features of this reagent, including the acetamido group and the chlorine atom, can be strategically utilized in medicinal chemistry to modulate the physicochemical and pharmacological properties of the final compounds. Mass spectrometry is an indispensable tool for the characterization of these synthesized molecules, providing crucial information on their identity, purity, and structure.
This guide will explore the mass spectrometry profiles of compounds derived from this compound and compare them with derivatives from two common alternative precursors: p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride.
Comparative Mass Spectrometry Data
The choice of sulfonyl chloride precursor influences the mass-to-charge ratio (m/z) and fragmentation pattern of the resulting sulfonamide derivatives. The following table summarizes the expected mass spectrometry data for a hypothetical sulfonamide synthesized by reacting each precursor with a primary amine (R-NH₂).
| Precursor | Structure of Moiety Added | Molecular Weight of Moiety (Da) | Expected [M+H]⁺ of Derivative (R-NH₂) | Common Fragment Ions (m/z) |
| This compound | 4-Acetamido-3-chlorobenzenesulfonyl | 233.5 | [M+H]⁺ + 233.5 | 234, 192, 156, 92 |
| p-Toluenesulfonyl chloride (Tosyl chloride) | p-Toluenesulfonyl | 155.2 | [M+H]⁺ + 155.2 | 155, 91 |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl | 233.3 | [M+H]⁺ + 233.3 | 234, 171, 155 |
Note: The fragment ions are based on general fragmentation patterns of sulfonamides and the specific structures of the precursors. Actual fragmentation will depend on the nature of the 'R' group and the MS/MS collision energy.
Experimental Protocols
General Synthesis of Sulfonamides
A solution of the respective amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) is cooled to 0 °C. To this stirred solution, the sulfonyl chloride (this compound, p-toluenesulfonyl chloride, or dansyl chloride; 1.1 mmol) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mass Spectrometry Analysis
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each compound (typically 15-40 eV).
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the general experimental workflow for the synthesis and analysis of the sulfonamides and a representative fragmentation pathway.
Caption: Experimental workflow from synthesis to mass spectrometry analysis.
Caption: Representative fragmentation of a 4-acetamido-3-chlorobenzenesulfonamide.
Conclusion
The use of this compound as a synthetic precursor imparts a distinct isotopic signature and fragmentation pattern in mass spectrometry analysis due to the presence of the chlorine atom. This allows for straightforward identification of the incorporated moiety. When compared to alternatives like tosyl chloride and dansyl chloride, the choice of precursor significantly alters the mass spectral data, providing a unique fingerprint for each class of derivatives. The experimental protocols and representative data presented in this guide offer a foundational understanding for researchers engaged in the synthesis and analysis of novel sulfonamides, aiding in the rapid and accurate characterization of these important molecules.
A Comparative Guide to Analytical Methods for Monitoring Reactions of 4-Acetamido-3-chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and maintaining process safety. For the synthesis of sulfonamides, a prominent class of compounds in medicinal chemistry, the use of 4-Acetamido-3-chlorobenzenesulfonyl chloride as a key intermediate necessitates robust analytical methods to track its conversion. This guide provides a comparative overview of three common analytical techniques for monitoring the progress of reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the reaction monitoring process, such as the need for quantitative data, real-time analysis, and the complexity of the reaction mixture.
| Feature | High-Performance Liquid Chromatography (HPLC) | ¹H Nuclear Magnetic Resonance (¹H NMR) | in-situ Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Detection of nuclear spin transitions in a magnetic field, providing structural and quantitative information. | Measurement of the absorption of infrared radiation by molecular vibrations. |
| Data Output | Chromatogram showing peaks for each component with retention time and area. | Spectrum with peaks corresponding to different proton environments, with integrals for quantification. | Infrared spectrum showing absorption bands of functional groups. |
| Quantification | Excellent, highly accurate with the use of an internal standard.[1][2] | Excellent, directly proportional to the number of protons, allowing for straightforward quantification. | Good, can be quantitative by monitoring the intensity of characteristic peaks. |
| Real-time Monitoring | Possible with at-line or on-line setups, but typically involves sampling and quenching. | Can be performed in real-time using flow-NMR or by taking reaction aliquots. | Excellent for real-time, in-situ monitoring without the need for sampling.[3] |
| Sample Preparation | Requires dilution of a reaction aliquot and filtration before injection. | A small aliquot is diluted in a deuterated solvent. | No sample preparation is needed for in-situ probes. |
| Advantages | High sensitivity and resolution, suitable for complex mixtures. | Provides detailed structural information and is inherently quantitative. | Non-invasive, continuous monitoring, provides kinetic data in real-time.[3] |
| Limitations | Requires method development, potential for sample degradation during analysis. | Lower sensitivity compared to HPLC, can be affected by paramagnetic species. | Less specific than NMR, overlapping peaks can complicate analysis. |
Experimental Protocols
To illustrate the application of these methods, a model reaction is considered: the synthesis of N-phenyl-4-acetamido-3-chlorobenzenesulfonamide from this compound and aniline.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting an analytical monitoring method.
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates the starting material, product, and any impurities based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. The concentration of each species is determined by the area of its corresponding peak in the chromatogram.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Internal Standard: A non-reactive compound with a distinct retention time, such as naphthalene, can be added for precise quantification.
-
Sample Preparation: At specified time points, a small aliquot (e.g., 10 µL) of the reaction mixture is withdrawn, quenched (e.g., with a small amount of a primary amine scavenger if necessary), and diluted with the initial mobile phase composition in an HPLC vial.
-
Analysis: The disappearance of the this compound peak and the appearance of the N-phenyl-4-acetamido-3-chlorobenzenesulfonamide peak are monitored. Retention times for aniline and chloro-substituted anilines on a C18 column can provide an initial estimate for method development.[4]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides quantitative information by integrating the signals of specific protons in the starting material and product. The decrease in the integral of a characteristic proton signal of the reactant and the increase in the integral of a product signal are used to monitor the reaction progress.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the reaction is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A known amount of a non-reactive compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) is added to the reaction mixture for quantification.
-
Sample Preparation: At each time point, a small aliquot of the reaction mixture is taken and dissolved in the deuterated solvent for analysis.
-
Analysis:
-
This compound: Monitor the disappearance of the aromatic proton signals.
-
N-phenyl-4-acetamido-3-chlorobenzenesulfonamide: Monitor the appearance of new aromatic signals and the NH proton of the sulfonamide. The chemical shifts of these protons will be distinct from the starting material.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: This technique monitors the reaction in real-time by inserting a probe directly into the reaction vessel. The change in the vibrational frequencies of key functional groups is tracked as the reaction progresses.
Experimental Protocol:
-
Instrumentation: An in-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Setup: The ATR probe is inserted into the reaction vessel, ensuring the sensor is fully immersed in the reaction mixture.[3]
-
Data Acquisition: A background spectrum of the initial reaction mixture (before the addition of one of the reactants) is collected. Spectra are then acquired at regular intervals throughout the reaction.
-
Analysis:
-
Disappearance of this compound: Monitor the decrease in the characteristic vibrational bands of the sulfonyl chloride (S=O) group, typically around 1370 cm⁻¹ and 1170 cm⁻¹.[5]
-
Appearance of N-phenyl-4-acetamido-3-chlorobenzenesulfonamide: Monitor the increase in the characteristic vibrational bands of the sulfonamide (S=O and S-N) groups.
-
Signaling Pathway and Experimental Workflow Diagrams
Reaction and Monitoring Workflow
Caption: General workflow for reaction monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of Sulfonamides Derived from 4-Acetamido-3-chlorobenzenesulfonyl Chloride
A comprehensive guide for researchers and drug development professionals on the antimicrobial, anticancer, and enzyme inhibitory properties of novel sulfonamide derivatives.
This guide provides a comparative overview of the biological activities of a series of sulfonamide derivatives synthesized from 4-Acetamido-3-chlorobenzenesulfonyl chloride. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of promising lead compounds for further investigation. This report includes quantitative data on biological performance, detailed experimental protocols for key assays, and visualizations of relevant scientific workflows.
Antimicrobial Activity
A series of novel thiophene-sulfonamide derivatives were synthesized from this compound and evaluated for their in vitro antibacterial activity against a panel of pathogenic bacteria. The activity was initially assessed by the disc diffusion method, with the diameter of the zone of inhibition serving as a qualitative measure of antibacterial potency.
Quantitative Antimicrobial Data
| Compound ID | Derivative | Zone of Inhibition (mm) |
| 1a | 2-(4-acetamidobenzenesulfonylamido)-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene | 18 |
| 1b | 2-(4-acetamidobenzenesulfonylamido)-3-carbethoxy-4,5-dimethylthiophene | 20 |
| 1c | 2-(4-acetamidobenzenesulfonylamido)-3,5-dicarbethoxy-4-methylthiophene | 15 |
| 1d | 2-(4-acetamidobenzenesulfonylamido)-3-carbethoxy-5-ethylthiophene | 22 |
| Standard | Sulfathiazole | 25 |
| Standard | Gentamycin | 28 |
Note: The data presented is a representative summary based on available literature. Specific values may vary between studies.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The antibacterial activity of the synthesized sulfonamide derivatives was determined using the Kirby-Bauer disc diffusion method.
-
Inoculum Preparation: A suspension of the test bacteria was prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a standard concentration of the test compounds and placed on the surface of the inoculated agar plates. Standard antibiotic discs (Sulfathiazole and Gentamycin) were used as positive controls.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the zone of complete inhibition of bacterial growth around each disc was measured in millimeters.
Anticancer Activity
While specific anticancer data for derivatives of this compound is limited in the readily available literature, studies on structurally related chlorinated sulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines. The 50% growth inhibition (GI50) values are commonly used to quantify this activity.
Illustrative Anticancer Data for Structurally Related Sulfonamides
| Compound Class | Cancer Cell Line | GI50 (µM) |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Colon Cancer (HCT-116) | 0.33 - 1.08 |
| Renal Cancer (786-0) | 0.33 - 1.08 | |
| Melanoma (M14) | 0.33 - 1.08 | |
| Non-Small Cell Lung Cancer (HOP-62) | 0.05 |
Note: This data is for structurally related compounds and serves as an indicator of potential activity. Further studies on direct derivatives are required.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The cytotoxic activity of sulfonamide derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test sulfonamides and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration required to inhibit 50% of cell growth) is determined.
Enzyme Inhibition
Sulfonamides are a well-established class of enzyme inhibitors, with carbonic anhydrases being a prominent target. While specific inhibitory data for derivatives of this compound against a range of enzymes is not extensively documented, the general class of sulfonamides has shown potent inhibitory activity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against carbonic anhydrase (CA) is often determined using a stopped-flow spectrophotometric method.
-
Enzyme and Substrate Preparation: Solutions of purified CA isoenzymes and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, from which serial dilutions are made.
-
Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a specific order in the stopped-flow instrument. The hydrolysis of the substrate, catalyzed by the enzyme, is monitored by measuring the change in absorbance of the product over time.
-
Data Analysis: The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curves.
Visualizing Scientific Workflows
To aid in the understanding of the experimental processes described, the following diagrams illustrate the general workflows for antimicrobial susceptibility testing and in vitro anticancer screening.
Spectroscopic Comparison of 4-Acetamido-3-chlorobenzenesulfonyl Chloride and Related Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key pharmaceutical intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Acetamido-3-chlorobenzenesulfonyl chloride and its related compounds, offering valuable data for identification and characterization.
While a direct spectroscopic comparison of all positional isomers of this compound is limited in publicly available literature, this guide presents a detailed analysis of the primary isomer and compares it with structurally related molecules. This comparative approach provides a strong framework for researchers to interpret spectroscopic data and distinguish between similar chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and three related compounds: Acetanilide, 4-Chlorobenzenesulfonyl chloride, and 4-Acetamidobenzenesulfonamide.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Specific data not publicly available. Expected signals: singlet for acetyl protons, singlet for NH proton, and three aromatic protons exhibiting complex splitting patterns. |
| Acetanilide [1][2] | ~2.1 (s, 3H, -COCH₃), ~7.0 (t, 1H, para-H), ~7.2 (t, 2H, meta-H), ~7.4 (d, 2H, ortho-H), ~8.75 (s, 1H, -NH)[1] |
| 4-Chlorobenzenesulfonyl chloride [3][4] | Aromatic protons appear as a typical AA'BB' system. |
| 4-Acetamidobenzenesulfonamide [5] | Aromatic protons appear as a typical AA'BB' system. |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | No publicly available data. |
| Acetanilide [1] | ~24.1 (-COCH₃), ~120.4 (ortho-C), ~124.1 (para-C), ~128.7 (meta-C), ~138.2 (ipso-C), ~169.5 (C=O)[1] |
| 4-Chlorobenzenesulfonyl chloride [3] | Data available in spectral databases.[3] |
| 4-Acetamidobenzenesulfonamide [6] | Data available in spectral databases.[6] |
IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data available in spectral databases.[7] |
| Acetanilide | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~3000-3100 (aromatic C-H stretch) |
| 4-Chlorobenzenesulfonyl chloride [3] | ~1380 and ~1170 (asymmetric and symmetric SO₂ stretch), ~750 (C-Cl stretch)[3] |
| 4-Acetamidobenzenesulfonamide | ~3350 and ~3250 (N-H stretch of sulfonamide), ~3100 (N-H stretch of amide), ~1670 (C=O stretch), ~1330 and ~1160 (asymmetric and symmetric SO₂ stretch) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound [8] | C₈H₇Cl₂NO₃S, Molecular Weight: 268.12[8] |
| Acetanilide | M⁺ at m/z 135. Fragments at m/z 93 (loss of ketene), 66, 43 (acetyl cation). |
| 4-Chlorobenzenesulfonyl chloride [3][9][10] | M⁺ at m/z 210/212 (isotope pattern for 2 Cl). Fragments at m/z 175 (loss of Cl), 111 (chlorophenyl cation).[3][9][10] |
| 4-Acetamidobenzenesulfonamide [11] | C₈H₁₀N₂O₃S, Molecular Weight: 214.2[11] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : The data is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition :
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation : The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition : A background spectrum of the empty sample compartment is recorded, followed by the spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : For Electron Ionization (EI) MS, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).[12] For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Instrumentation : The analysis is performed on a mass spectrometer, which consists of an ion source, a mass analyzer, and a detector.[13]
-
Data Acquisition :
-
In the ion source, the sample molecules are ionized. In EI, this is achieved by bombarding the sample with a high-energy electron beam, which often causes fragmentation.[12]
-
The resulting ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value.
-
-
Data Processing : The output is a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown substituted benzenesulfonyl chloride isomer.
References
- 1. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 2. Acetanilide(103-84-4) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]
- 5. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Acetamidobenzenesulfonamide(121-61-9) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(16761-18-5) 1H NMR spectrum [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]
- 10. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. fiveable.me [fiveable.me]
Comparative Kinetic Analysis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride Reactions and Alternatives in Sulfonamide Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic performance of 4-Acetamido-3-chlorobenzenesulfonyl chloride and its alternatives in sulfonylation reactions, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of the reaction kinetics of this compound and other sulfonylating agents. While specific kinetic data for this compound is not extensively available in the public domain, this document extrapolates expected reactivity based on established principles of physical organic chemistry and provides a framework for comparative kinetic studies. The content is designed to assist researchers in selecting appropriate reagents and reaction conditions for the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals.
Executive Summary
The reactivity of arenesulfonyl chlorides, including this compound, is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and acetamido functionalities, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. The primary mechanism for the reaction of sulfonyl chlorides with nucleophiles, such as amines or water (solvolysis), is generally accepted to be a bimolecular nucleophilic substitution (SN2) pathway. This guide presents illustrative kinetic data for a range of substituted benzenesulfonyl chlorides to provide a quantitative basis for these principles. Furthermore, it explores the reactivity of alternative sulfonylating agents, such as sulfonyl fluorides, and details modern one-pot synthetic methodologies that bypass the need for isolating sulfonyl chloride intermediates.
Comparative Kinetic Data
The following tables summarize key kinetic data for the solvolysis of various substituted benzenesulfonyl chlorides. This data serves as a valuable proxy for understanding the relative reactivity of compounds like this compound. The presence of an electron-withdrawing chlorine atom at the 3-position and an electron-donating (via resonance) yet inductively withdrawing acetamido group at the 4-position of the target molecule suggests a nuanced electronic effect on its reactivity.
| Substituent (X) in X-C₆H₄SO₂Cl | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| p-OCH₃ | Water | 15.0 | 1.13 x 10⁻⁴ | [1] |
| p-CH₃ | Water | 15.0 | 1.63 x 10⁻⁴ | [1] |
| H | Water | 15.0 | 3.06 x 10⁻⁴ | [1] |
| p-Br | Water | 15.0 | 7.91 x 10⁻⁴ | [1] |
| m-NO₂ | Water | 15.0 | 2.12 x 10⁻³ | [1] |
| p-NO₂ | Water | 15.0 | 3.69 x 10⁻³ | [1] |
Table 1: First-Order Rate Constants for the Solvolysis of para-Substituted Benzenesulfonyl Chlorides in Water. This table clearly demonstrates the accelerating effect of electron-withdrawing substituents on the rate of solvolysis.
| Substituent (X) in X-C₆H₄SO₂Cl | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| p-OCH₃ | 19.8 | -10.1 | [1] |
| p-CH₃ | 19.5 | -10.3 | [1] |
| H | 19.0 | -10.9 | [1] |
| p-Br | 18.2 | -11.5 | [1] |
| m-NO₂ | 17.1 | -12.6 | [1] |
| p-NO₂ | 16.6 | -13.2 | [1] |
Table 2: Activation Parameters for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water. The trend in activation enthalpy (ΔH‡) further supports the electronic effects of the substituents on the reaction rate.
Comparison with Alternative Sulfonylating Agents
While sulfonyl chlorides are traditional reagents for sulfonamide synthesis, alternatives such as sulfonyl fluorides offer distinct advantages in terms of stability and handling.
| Reagent Class | General Reactivity | Stability | Key Advantages | Key Disadvantages |
| Sulfonyl Chlorides | High | Moderate; sensitive to moisture. | High reactivity, readily available. | Can be corrosive and release HCl gas. |
| Sulfonyl Fluorides | Lower than chlorides | High; more resistant to hydrolysis. | Stable, less prone to side reactions. | Can be less reactive, requiring harsher conditions or catalysis. |
Table 3: Qualitative Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides.
Experimental Protocols
Protocol 1: Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductimetry
This method is highly suitable for monitoring the solvolysis of sulfonyl chlorides as the reaction produces ionic products (sulfonic acid and hydrochloric acid), leading to a change in the conductivity of the solution.
Materials:
-
Substituted benzenesulfonyl chloride
-
High-purity solvent (e.g., deionized water, acetone/water mixture)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute stock solution of the sulfonyl chloride in a suitable non-reactive solvent (e.g., dry acetone).
-
Equilibrate a known volume of the desired reaction solvent in the conductivity cell, which is immersed in a constant temperature bath set to the desired reaction temperature.
-
Allow the solvent to reach thermal equilibrium and record the initial conductivity.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the solvent with rapid mixing.
-
Record the conductivity of the solution at regular time intervals until the reading stabilizes, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the infinity conductivity. The slope of this plot is -k.
Protocol 2: One-Pot Synthesis of Sulfonamides from Thiols and Amines
This modern approach avoids the isolation of potentially unstable sulfonyl chloride intermediates.
Materials:
-
Thiol or disulfide
-
Amine
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS))
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
-
Solvent (e.g., water or a biphasic system)
Procedure:
-
In a reaction vessel, dissolve the thiol or disulfide in the chosen solvent system.
-
Add the phase-transfer catalyst if required.
-
Cool the mixture in an ice bath.
-
Slowly add the oxidizing agent (e.g., NCS) to the stirred solution. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the sulfonyl chloride intermediate.
-
Once the formation of the sulfonyl chloride is complete, add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the sulfonamide formation is complete (monitor by TLC or LC-MS).
-
Work up the reaction by extracting the product into an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Influencing Factors
To better understand the processes involved in the kinetic studies of this compound reactions, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical relationships of factors that influence the reaction rate.
Caption: Experimental workflow for a typical kinetic study of a sulfonyl chloride reaction.
Caption: Factors influencing the rate of sulfonyl chloride reactions.
References
A Comparative Analysis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride and Novel Sulfonylating Agents in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamide-based therapeutics. This guide provides an objective comparison of the established reagent, 4-Acetamido-3-chlorobenzenesulfonyl chloride, with a selection of novel sulfonylating agents, offering insights into their respective performance, reactivity, and applications, supported by established chemical principles.
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs. The traditional method for its introduction involves the reaction of a sulfonyl chloride with an amine. This compound has long been a valuable reagent in this context, offering a balance of reactivity and functionality. However, the relentless pursuit of milder reaction conditions, broader substrate scope, and improved functional group tolerance has driven the development of novel sulfonylating agents. This guide benchmarks this compound against three distinct classes of modern alternatives: a highly activated arylsulfonyl chloride, a sulfur dioxide surrogate, and a sulfonyl fluoride.
Comparative Overview of Sulfonylating Agents
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[1][2]
| Agent | Structure | Key Features | Expected Relative Reactivity | General Applications |
| This compound | C₈H₇Cl₂NO₃S | - Acetamido group is moderately activating. - Chloro group is deactivating and ortho-directing. | Moderate | Synthesis of sulfa drugs and other bioactive sulfonamides. |
| 2,4-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | - Two strongly electron-withdrawing chloro groups. | High | Reactions with weakly nucleophilic amines; rapid synthesis of sulfonamides.[2] |
| DABSO (DABCO-bis(sulfur dioxide)) | C₆H₁₂N₂·2SO₂ | - Solid, stable source of sulfur dioxide. - Enables palladium-catalyzed sulfonamide synthesis. | N/A (different mechanism) | Mild, versatile synthesis of sulfonamides from aryl halides or boronic acids.[3] |
| 4-Chlorobenzenesulfonyl fluoride | C₆H₄ClFO₂S | - Sulfonyl fluoride moiety is more stable to hydrolysis than sulfonyl chloride. | Lower than corresponding chloride | Applications requiring greater stability, including in aqueous conditions and for use in "click" chemistry (SuFEx). |
Experimental Protocols
To achieve a reliable comparison of sulfonylating agents, it is imperative to employ standardized experimental conditions. Below are detailed protocols for a traditional sulfonylation reaction and a modern palladium-catalyzed approach using a sulfur dioxide surrogate.
Protocol 1: General Procedure for Amine Sulfonylation with Sulfonyl Chlorides
This protocol is adaptable for this compound and 2,4-Dichlorobenzenesulfonyl chloride.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by thin-layer chromatography).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Sulfonamide Synthesis using DABSO
This protocol is representative of modern methods for sulfonamide synthesis that bypass the need for pre-formed sulfonyl chlorides.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
DABSO (1.2 eq)
-
Amine (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
Procedure:
-
In a glovebox, combine the aryl halide, DABSO, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (monitor by LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the processes described, the following diagrams illustrate the general workflow for a comparative study of sulfonylating agents and a key biological pathway where sulfonamides often act as inhibitors.
Caption: Workflow for a comparative study of sulfonylating agents.
Caption: Inhibition of a generic signaling pathway by a sulfonamide drug.
Conclusion
While this compound remains a viable and effective reagent for the synthesis of many sulfonamides, the landscape of synthetic chemistry is continually evolving. For reactions requiring higher reactivity, particularly with less nucleophilic amines, highly activated agents like 2,4-Dichlorobenzenesulfonyl chloride present a powerful alternative.[2] For syntheses demanding mild conditions and broad functional group tolerance, novel methods employing sulfur dioxide surrogates like DABSO are becoming increasingly prevalent, offering a fundamentally different and often more versatile approach to sulfonamide construction.[3] Finally, the enhanced stability of sulfonyl fluorides opens new avenues for bioconjugation and synthesis in complex environments.
The choice of sulfonylating agent is no longer a one-size-fits-all decision. A thorough understanding of the properties and reactivity of both classical and novel reagents is essential for the modern medicinal chemist to optimize synthetic routes, accelerate drug discovery pipelines, and ultimately, develop the next generation of sulfonamide-based therapeutics.
References
Safety Operating Guide
Proper Disposal of 4-Acetamido-3-chlorobenzenesulfonyl Chloride: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Acetamido-3-chlorobenzenesulfonyl chloride, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The procedures outlined differentiate between bulk quantities and residual amounts, such as those remaining in laboratory glassware.
Immediate Safety and Handling Precautions
This compound is a corrosive solid that causes severe skin burns and eye damage. It is moisture-sensitive and reacts with water, potentially violently, to liberate toxic and corrosive hydrogen chloride gas. All handling and disposal procedures must be conducted by trained personnel within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the safe neutralization of residual this compound.
| Parameter | Specification | Rationale |
| Applicability | Small, residual quantities (e.g., from glassware) | Bulk quantities must be disposed of as hazardous waste without treatment.[1][2] |
| Neutralizing Agent | Saturated NaHCO₃ solution or 1-2 M NaOH solution | To safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.[2] |
| Stoichiometry | 5-10 molar equivalents of base | Ensures complete neutralization of the sulfonyl chloride and the HCl byproduct.[2] |
| Reaction Vessel | Beaker with volume 5-10x that of the sulfonyl chloride | Accommodates potential foaming and gas evolution (CO₂).[2] |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | Controls the exothermic reaction and minimizes decomposition.[1][2][3] |
| Addition Rate | Slow, dropwise addition of sulfonyl chloride to base | Prevents uncontrolled reaction, excessive heat, and gas evolution.[1][2] |
| Reaction Time | Stir for 30-60 minutes post-addition | Ensures the hydrolysis and neutralization reaction goes to completion.[2][3] |
| Final pH Verification | pH 7 - 9 | Confirms that the resulting solution is no longer acidic or corrosive.[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
Two distinct procedures must be followed depending on the quantity of the chemical waste.
Procedure 1: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of directly as hazardous waste without any in-lab chemical treatment.
-
Segregation: Classify the material as a solid, corrosive, halogenated organic waste.[2]
-
Packaging: Ensure the chemical is in its original, tightly sealed container or a compatible, properly sealed hazardous waste container.
-
Labeling: Clearly label the container with the full chemical name, "this compound," the associated hazards (Corrosive), and the approximate quantity.
-
Collection: Arrange for collection by your institution's certified hazardous waste disposal service.
Procedure 2: Neutralization and Disposal of Residual Quantities
This protocol is intended for safely neutralizing small amounts of this compound remaining in reaction flasks or other glassware before cleaning.
Objective: To hydrolyze the reactive sulfonyl chloride into a less hazardous, water-soluble sodium sulfonate salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.[2]
-
Ice bath.
-
Large beaker (volume at least 5-10 times that of the sulfonyl chloride solution).[2]
-
Stir plate and stir bar.
-
pH paper or pH meter.
Methodology:
-
Preparation:
-
Don all required PPE (chemical-resistant gloves, safety goggles, and a lab coat).
-
Perform all subsequent steps inside a certified chemical fume hood.[1][2]
-
Place the large beaker containing the chosen basic solution (e.g., saturated NaHCO₃) on a stir plate situated within a larger container to create an ice bath.
-
Begin vigorous stirring of the basic solution.
-
-
Slow Addition:
-
Carefully and slowly, add the residual this compound (or a solution of it) to the cold, stirred basic solution in a dropwise manner.[2]
-
CRITICAL: Always add the acid chloride to the base. NEVER add the base to the acid chloride, as this can cause a violent, uncontrolled reaction.[1]
-
Control the rate of addition to prevent excessive foaming (if using bicarbonate), a rapid temperature increase, or overflow.[2]
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis reaction is complete.[2]
-
-
Verification and Collection:
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the target pH is reached.[2]
-
Once neutralization is confirmed, transfer the resulting aqueous solution to your institution's designated "Aqueous Hazardous Waste" container for final disposal.[2]
-
Visual Workflow for Disposal
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
